molecular formula C50H93NO9 B592649 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

カタログ番号: B592649
分子量: 852.3 g/mol
InChIキー: QHCVTRLLENFCDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is a useful research compound. Its molecular formula is C50H93NO9 and its molecular weight is 852.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[3,4-diacetyloxy-2-(2-acetyloxytetracosanoylamino)octadecyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H93NO9/c1-7-9-11-13-15-17-19-21-22-23-24-25-26-27-28-30-32-34-36-38-40-48(59-44(5)54)50(56)51-46(41-57-42(3)52)49(60-45(6)55)47(58-43(4)53)39-37-35-33-31-29-20-18-16-14-12-10-8-2/h46-49H,7-41H2,1-6H3,(H,51,56)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCVTRLLENFCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC(=O)C)C(C(CCCCCCCCCCCCCC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H93NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

852.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" CAS number 340702-68-3

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the compound "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" with CAS number 340702-68-3, a detailed technical guide or whitepaper as requested cannot be generated at this time. The available information is limited to product listings from commercial suppliers, which provide basic chemical properties but lack the in-depth experimental and biological data required for a scientific audience.

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 340702-68-3

  • Molecular Formula: C₅₀H₉₃NO₉[1]

  • Molecular Weight: Approximately 852.27 g/mol [1]

  • Classification: Cerebroside[1]

Origin:

  • This compound is reported to be isolated from the plant Phyllanthus emblica, also known as the Indian gooseberry.[1]

Limitations: A thorough literature search did not yield the original research publication that details the isolation, characterization, and biological evaluation of this specific cerebroside. Commercial suppliers, such as MedChemExpress, indicate that the compound is isolated from Phyllanthus emblica and often allude to a scientific reference, but the specific citation is not publicly available in the product documentation.

Consequently, the core requirements of the request, including:

  • Quantitative Data Tables: No quantitative data on biological activity (e.g., IC₅₀, EC₅₀ values), pharmacological parameters, or other measurable properties could be found.

  • Detailed Experimental Protocols: Methodologies for the isolation, synthesis, purification, characterization, or biological assays of this compound are not available in the public domain.

  • Signaling Pathways and Visualizations: Without any information on the compound's biological activity or mechanism of action, no signaling pathways can be described or visualized.

While extensive research exists on other phytochemicals from Phyllanthus emblica, such as tannins, flavonoids, and polysaccharides, and their various biological activities, this body of literature does not specifically address the cerebroside "this compound".

To fulfill the request for an in-depth technical guide, the primary research article that first described this compound is essential. Without access to this source, a comprehensive and scientifically detailed document cannot be produced.

References

An In-Depth Technical Guide on 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: A Cerebroside from Phyllanthus emblica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" is a cerebroside that has been identified and isolated from Phyllanthus emblica, a plant with a long history of use in traditional medicine. While extensive research has documented the diverse pharmacological activities of Phyllanthus emblica extracts, including anti-inflammatory, antioxidant, and neuroprotective effects, specific biological data and mechanistic studies on this particular cerebroside are currently limited in publicly available scientific literature. This guide provides a comprehensive overview of the known information on this molecule, its botanical source, and the general biological roles of cerebrosides. Furthermore, it outlines potential signaling pathways that compounds from Phyllanthus emblica are known to modulate and provides generalized experimental protocols for the isolation and bioactivity screening of such natural products.

Molecular Profile

This compound is a complex lipid belonging to the cerebroside class of glycosphingolipids. Cerebrosides are characterized by a ceramide (a sphingosine linked to a fatty acid) backbone with a single sugar moiety attached at the 1-hydroxyl position. The tetraacetate form suggests that the hydroxyl groups of the parent triol have been acetylated.

Physicochemical Properties

Quantitative data for this specific molecule is scarce. The following table summarizes available information from chemical suppliers.[1][2][3][4]

PropertyValueSource
CAS Number 340702-68-3[2][3][4]
Molecular Formula C₅₀H₉₃NO₉[1][2][4]
Molecular Weight 852.27 g/mol [4]
Appearance White solid/powder[1][2]
Solubility Soluble in organic solvents (e.g., chloroform, dichloromethane, DMSO, acetone, ethyl acetate); slightly soluble in water.[1][3]
Melting Point 110-120 °C[1]
Purity Typically >95% (as supplied commercially for research)[2]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[2]

Botanical Source: Phyllanthus emblica

Phyllanthus emblica, commonly known as Indian gooseberry or amla, is a fruit-bearing plant widely used in traditional medicine systems, particularly in Ayurveda.[5] The plant is a rich source of various bioactive compounds, including tannins, flavonoids, phenolic acids, and polysaccharides, which contribute to its wide range of reported pharmacological activities.[5][6]

The key therapeutic applications of P. emblica extracts that have been investigated include:

  • Anti-inflammatory activity : Extracts have been shown to inhibit key inflammatory mediators.[5]

  • Antioxidant activity : The high content of phenolic compounds contributes to potent free radical scavenging.[6]

  • Neuroprotective effects : Studies suggest a protective role against oxidative stress-induced neuronal damage.[7][8]

  • Hypolipidemic effects : The plant has been investigated for its potential to modulate lipid metabolism.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known anti-inflammatory effects of Phyllanthus emblica extracts provide a basis for hypothesizing potential mechanisms. A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a likely target for anti-inflammatory compounds isolated from Phyllanthus emblica.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB IkB IκBα NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation NFkB_IkB->NFkB IκBα Degradation DNA DNA NFkB_active->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription

Figure 1: Simplified NF-κB signaling pathway often targeted by anti-inflammatory agents.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, this section provides a generalized workflow for the isolation and in vitro anti-inflammatory screening of cerebrosides from plant material, based on established methodologies.

General Workflow for Isolation and Characterization

The following diagram outlines a typical workflow for the isolation and characterization of cerebrosides from a plant source like Phyllanthus emblica.

Isolation_Workflow Start Plant Material (P. emblica) Extraction Solvent Extraction (e.g., Methanol/Chloroform) Start->Extraction Partition Liquid-Liquid Partitioning Extraction->Partition Crude_Extract Crude Lipid Extract Partition->Crude_Extract Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Fractions Fraction Collection Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC TLC->HPLC Pool Fractions Pure_Compound Pure Cerebroside HPLC->Pure_Compound Structure_Eluc Structure Elucidation (NMR, MS) Pure_Compound->Structure_Eluc

Figure 2: General workflow for the isolation of cerebrosides from plant material.
Protocol for Isolation of Cerebrosides from Plant Material

This protocol is a generalized procedure and may require optimization for Phyllanthus emblica.

  • Extraction :

    • Dried and powdered plant material is extracted with a mixture of chloroform and methanol (e.g., 2:1 v/v) at room temperature with agitation.

    • The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning :

    • The crude extract is partitioned between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., 90% methanol) to remove non-polar lipids.

    • The polar layer containing the glycolipids is collected and the solvent is evaporated.

  • Column Chromatography :

    • The resulting extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of cerebrosides.

  • Purification :

    • Fractions containing the target compounds are pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a silica or reversed-phase column.

  • Structure Elucidation :

    • The structure of the purified compound is determined using spectroscopic methods, primarily 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HR-MS).

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This is a common assay to screen for the anti-inflammatory potential of natural products.

  • Cell Culture :

    • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay :

    • Prior to the anti-inflammatory assay, the cytotoxicity of the test compound is evaluated using an MTT assay to determine the non-toxic concentration range.

  • NO Inhibition Assay :

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various non-toxic concentrations of the test compound for 1-2 hours.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the supernatant is collected.

    • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Conclusion and Future Directions

This compound is a structurally defined cerebroside from Phyllanthus emblica. While the parent plant is well-studied for its medicinal properties, this specific compound remains largely uncharacterized in terms of its biological activity. The general roles of cerebrosides in cellular processes and the known anti-inflammatory and neuroprotective effects of P. emblica extracts suggest that this molecule could be a promising candidate for further investigation.

Future research should focus on:

  • Isolation and large-scale purification of this cerebroside from P. emblica.

  • Comprehensive biological screening to determine its effects on various cellular targets, particularly in the context of inflammation and neurodegeneration.

  • Mechanistic studies to identify the specific signaling pathways and molecular targets modulated by this compound.

  • In vivo studies to evaluate its efficacy and safety in animal models of disease.

Such studies are crucial to unlock the potential therapeutic value of this and other cerebrosides from medicinal plants.

References

An In-Depth Technical Guide to 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate and Related Cerebrosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, a cerebroside identified from Phyllanthus emblica. Due to the limited publicly available data on this specific compound, this guide has been expanded to include detailed information on the broader class of cerebrosides, utilizing data from closely related and well-characterized analogues to illustrate key concepts in their isolation, characterization, and biological significance. This document covers nomenclature, physicochemical properties, general experimental protocols for isolation and structural elucidation, and discusses their involvement in cellular signaling pathways.

Introduction to this compound

This compound is a lipid molecule belonging to the cerebroside class of glycosphingolipids. It has been reported as a constituent of the medicinal plant Phyllanthus emblica, also known as the Indian gooseberry.[1] Cerebrosides are characterized by a ceramide backbone (composed of a sphingoid base and a fatty acid) linked to a single sugar moiety at the 1-hydroxyl position. The tetraacetate form suggests that the hydroxyl groups of the parent triol have been acetylated.

Synonyms and Alternative Names

To facilitate comprehensive literature searches and cross-referencing, a list of known synonyms and alternative names is provided below:

TypeName
Systematic Name (2R)-2-(Acetyloxy)-N-[(1S,2S,3R)-2,3-bis(acetyloxy)-1-[(acetyloxy)methyl]heptadecyl]tetracosanamide
Alternative Name Tetracosanamide, 2-(acetyloxy)-N-[(1S,2S,3R)-2,3-bis(acetyloxy)-1-[(acetyloxy)methyl]heptadecyl]-, (2R)-
Common Name 2-(2'-HydroxytetracosanoylaMino)-octadecane-1,3,4-triol tetraacetate
Compound Class Cerebroside
Physicochemical Properties

The fundamental properties of this molecule are summarized in the table below.

PropertyValue
CAS Number 340702-68-3
Molecular Formula C₅₀H₉₃NO₉
Molecular Weight 852.27 g/mol
Appearance Typically a white powder[2]
Solubility Soluble in organic solvents like alcohols and ketones; slightly soluble in water.[2]
Melting Point 110-120 °C[2]

Experimental Protocols

Detailed experimental data for the specific title compound is scarce in peer-reviewed literature. Therefore, this section provides generalized yet detailed protocols for the isolation and characterization of cerebrosides from natural sources, based on established methodologies for similar compounds.

Isolation and Purification of Cerebrosides from Phyllanthus emblica (General Protocol)

Objective: To isolate and purify cerebrosides from the plant material.

Workflow:

G A Plant Material Collection and Preparation B Solvent Extraction A->B Dried & Powdered C Partitioning B->C e.g., Methanol/Chloroform D Column Chromatography (Silica Gel) C->D e.g., n-Hexane/Water E Further Purification (Sephadex LH-20) D->E Gradient Elution F Purity Assessment (TLC, HPLC) E->F Isocratic Elution

Caption: General workflow for the isolation and purification of cerebrosides.

Methodology:

  • Plant Material Preparation: Dried and powdered leaves, fruits, or roots of Phyllanthus emblica are used as the starting material.

  • Extraction: The powdered material is subjected to exhaustive extraction with a polar solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 v/v), at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is partitioned between a non-polar solvent (e.g., n-hexane) and an aqueous polar solvent (e.g., 90% methanol) to remove non-polar lipids. The polar layer containing the glycolipids is collected and concentrated.

  • Silica Gel Column Chromatography: The concentrated polar fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with chloroform and gradually increasing the proportion of methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of cerebrosides (visualized using a suitable staining agent like iodine vapor or sulfuric acid charring).

  • Sephadex LH-20 Chromatography: Fractions enriched with cerebrosides are pooled and further purified using a Sephadex LH-20 column with a suitable solvent system (e.g., chloroform/methanol 1:1 v/v) to remove smaller impurities.

  • Purity Assessment: The purity of the isolated cerebroside is assessed by High-Performance Liquid Chromatography (HPLC).

Structural Elucidation

The structure of the isolated cerebroside is determined using a combination of spectroscopic techniques.

Workflow:

G cluster_0 Spectroscopic Analysis A Purified Cerebroside B Mass Spectrometry (MS) A->B Molecular Weight & Fragmentation C Nuclear Magnetic Resonance (NMR) A->C 1H, 13C, COSY, HMBC, HSQC D Infrared (IR) Spectroscopy A->D Functional Groups E Structure Determination B->E C->E D->E

Caption: Workflow for the structural elucidation of a cerebroside.

Methodology:

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the molecular weight of the compound. Fragmentation patterns can provide information about the fatty acid chain length and the sphingoid base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons, including those on the sugar moiety, the sphingoid base, and the fatty acid chain.

    • ¹³C NMR: Indicates the number of unique carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the structure, including the stereochemistry.

  • Infrared (IR) Spectroscopy: Reveals the presence of key functional groups such as hydroxyl (-OH), amide (-NH-C=O), and alkyl (C-H) groups.

Signaling Pathways Involving Cerebrosides

Cerebrosides are not merely structural components of cell membranes but are also involved in various signaling pathways.

Cerebroside Biosynthesis and Role in Downstream Signaling

Cerebrosides are synthesized in the endoplasmic reticulum and Golgi apparatus. They can be further glycosylated to form more complex glycosphingolipids like gangliosides.

G Cer Ceramide GlcCer Glucosylceramide (a Cerebroside) Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Signaling Cell Signaling Events (e.g., cell adhesion, receptor modulation) GlcCer->Signaling Gangliosides Complex Gangliosides LacCer->Gangliosides Sialyltransferases, etc. LacCer->Signaling Gangliosides->Signaling

Caption: Simplified cerebroside biosynthesis and its link to signaling.

Cerebrosides, along with other sphingolipids, are enriched in lipid rafts, which are specialized microdomains in the plasma membrane. Within these rafts, they can modulate the activity of transmembrane receptors and signaling proteins, thereby influencing cellular processes such as cell adhesion, proliferation, and differentiation.

Quantitative Data

As specific quantitative biological data for this compound is not available, the following table presents representative data for the biological activity of other cerebrosides to illustrate the potential therapeutic applications.

Cerebroside Source/TypeBiological ActivityAssay SystemQuantitative Measurement (e.g., IC₅₀)
Triticum aestivum (Wheat)Neurite outgrowth promotionPC12 cell line-
Marine SpongeAntitumor activityHuman cancer cell linesVaries with cell line and compound
Ganoderma lucidum (Mushroom)Immunomodulatory effectsMurine splenocyte proliferation-
Momordica charantia (Bitter Melon)α-Glucosidase inhibitionIn vitro enzyme assayVaries with specific cerebroside

Conclusion

This compound represents a member of the vast and structurally diverse class of cerebrosides with potential biological activities stemming from its natural source, Phyllanthus emblica. While detailed research on this specific molecule is needed to fully elucidate its therapeutic potential, the established methodologies for the isolation, characterization, and biological evaluation of related cerebrosides provide a clear roadmap for future investigations. The involvement of cerebrosides in crucial cellular signaling pathways underscores their importance as potential targets for drug development. Further studies are warranted to explore the specific biological functions of this and other cerebrosides from medicinal plants.

References

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of the cerebroside derivative, 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the existing information and presents plausible experimental approaches based on related compounds.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 340702-68-3[1][2][3]
Molecular Formula C₅₀H₉₃NO₉[1][2]
Molecular Weight 852.27 g/mol (also reported as 852.3 g/mol )[1][2]
Appearance White solid/powder[4][5]
Melting Point 110-120 °C[4]
Solubility Soluble in organic solvents (e.g., alcohols, ketones); slightly soluble in water.[4]
Purity 95%~99% (as commercially available)[5]
Identification Methods Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[5]
Analysis Methods High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or/and Evaporative Light Scattering Detection (HPLC-ELSD)[5]

Potential Applications

This compound is a derivative of a cerebroside, a class of glycosphingolipids that are important components of cell membranes. While specific biological activities of the tetraacetate form are not extensively documented, related compounds and its classification suggest potential applications in the following areas:

  • Drug Delivery: Its amphiphilic nature makes it a candidate for use as a drug carrier in pharmaceutical formulations.[4]

  • Cosmetics: It may be used as a moisturizing and antioxidant ingredient in cosmetic products.[4]

The parent, non-acetylated compound, (2S,3S,4R,2'R)-2-(2'-hydroxytetracosanoylamino)-octadecane-1,3,4-triol, has been shown to exhibit inhibitory activity against phospholipase A2 (PLA2). This suggests that the broader family of these compounds may have anti-inflammatory potential. However, it is important to note that the tetraacetate derivative has not been fully validated for medical applications and is primarily intended for research use only.[2]

Experimental Protocols

Proposed Synthetic Pathway

The synthesis of this complex molecule would likely involve a multi-step process, starting from a suitable chiral precursor to build the phytosphingosine backbone, followed by N-acylation and final acetylation. A potential, though unverified, synthetic route is outlined below.

Step 1: Synthesis of the Phytosphingosine Backbone

A stereocontrolled synthesis of a protected d-ribo-phytosphingosine derivative would be the initial phase. This can be achieved through various methods reported in the literature, often starting from chiral synthons like protected sugars or amino acids. A general approach might involve an asymmetric dihydroxylation of an unsaturated ester, conversion to a cyclic sulfate, and subsequent regioselective azidation to introduce the amino group with the correct stereochemistry.[6][7]

Step 2: N-Acylation

The protected phytosphingosine backbone would then be N-acylated with 2-hydroxytetracosanoic acid. This reaction typically involves the activation of the carboxylic acid (e.g., as an acid chloride or using coupling reagents like DCC/DMAP) and its reaction with the free amino group of the phytosphingosine derivative.

Step 3: Tetra-acetylation

The final step would be the acetylation of the four hydroxyl groups. This is a standard transformation that can be achieved using acetic anhydride in the presence of a base like pyridine or triethylamine, often with a catalyst such as 4-dimethylaminopyridine (DMAP).[8]

Purification: Each step would require purification, typically by column chromatography on silica gel.

Proposed Isolation from Phyllanthus emblica

The compound has been reported to be isolated from the herbs of Phyllanthus emblica.[2] A general procedure for the extraction and isolation of cerebrosides from plant material is as follows:

1. Extraction:

  • The dried and powdered plant material (e.g., leaves or aerial parts) is subjected to solvent extraction. A common method is maceration or Soxhlet extraction with a polar solvent system, such as a mixture of ethanol and water (e.g., 80% ethanol).[9]

  • The crude extract is obtained by removing the solvent under reduced pressure.

2. Partitioning:

  • The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Cerebrosides are expected to be found in the more polar fractions (e.g., ethyl acetate or n-butanol).

3. Chromatographic Purification:

  • The cerebroside-containing fraction is subjected to multiple steps of column chromatography.

    • Silica Gel Chromatography: An initial separation on a silica gel column using a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is a common first step.

    • Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20 with a solvent such as methanol to remove smaller molecules.

    • Preparative HPLC: Final purification to obtain the pure compound is often performed using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and solvent system.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, primarily Mass Spectrometry (for molecular weight determination) and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (for detailed structural analysis).[5]

Visualizations

Proposed Synthetic Pathway Diagram

G cluster_0 Step 1: Phytosphingosine Backbone Synthesis cluster_1 Step 2: N-Acylation cluster_2 Step 3: Acetylation cluster_3 Purification chiral_precursor Chiral Precursor (e.g., protected sugar) multi_step Multi-step Synthesis (Asymmetric reactions) chiral_precursor->multi_step protected_phyto Protected Phytosphingosine multi_step->protected_phyto purification Column Chromatography (after each step) multi_step->purification n_acylation N-acylated Protected Phytosphingosine protected_phyto->n_acylation Reaction hydroxytetracosanoic 2-Hydroxytetracosanoic Acid + Coupling Reagents hydroxytetracosanoic->n_acylation acetylation Final Product: 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate n_acylation->acetylation Reaction n_acylation->purification acetic_anhydride Acetic Anhydride + Base (e.g., Pyridine) acetic_anhydride->acetylation acetylation->purification G cluster_0 Extraction and Fractionation cluster_1 Purification cluster_2 Analysis and Identification plant_material Dried & Powdered Phyllanthus emblica extraction Solvent Extraction (e.g., 80% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc, n-BuOH) crude_extract->partitioning polar_fraction Polar Fraction (e.g., EtOAc or n-BuOH) partitioning->polar_fraction silica_gel Silica Gel Column Chromatography polar_fraction->silica_gel sephadex Sephadex LH-20 Column Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure Compound: 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate prep_hplc->pure_compound analysis Structure Elucidation (NMR, Mass Spectrometry) pure_compound->analysis

References

Unraveling the Bioactivity of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: A Mechanistic Exploration Based on its Sphingolipid Core

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is not extensively available in current public literature. This guide provides a comprehensive overview of the well-established mechanisms of its core structural class, ceramides and other bioactive sphingolipids. The tetraacetate esterification of the parent molecule may alter its solubility, cell permeability, and metabolic processing, potentially modifying its biological activity as a pro-drug or a unique bioactive entity. All subsequent information should be interpreted as a predictive framework for its potential biological activities.

Introduction

This compound is classified as a cerebroside, a type of glycosphingolipid.[1][2][3] Its core structure is a ceramide, which is composed of a sphingoid base (octadecane-1,3,4-triol) and a fatty acid (hydroxytetracosanoic acid). Ceramides are not merely structural components of cell membranes; they are pivotal signaling molecules involved in a myriad of cellular processes.[4][5][6] The acetylation of the hydroxyl groups in this compound may enhance its lipophilicity and ability to cross cell membranes, where it could be deacetylated by intracellular esterases to release the active parent compound. This guide will delve into the established signaling pathways and cellular functions of ceramides, providing a robust foundation for investigating the specific mechanism of action of this compound.

Core Signaling Pathways of Ceramides

Ceramides are central hubs in sphingolipid metabolism and signaling, regulating critical cellular decisions such as apoptosis, cell cycle arrest, and inflammation.[7][8] They can be generated through two primary pathways: de novo synthesis in the endoplasmic reticulum and Golgi, or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases.[4][9] Once generated, ceramides can exert their effects by modulating the activity of various downstream effector proteins.

Key Ceramide-Mediated Signaling Cascades:
  • Induction of Apoptosis: Elevated ceramide levels are a well-established trigger for programmed cell death.[7] Ceramides can activate protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[10][11] This activation can lead to the dephosphorylation and inactivation of pro-survival proteins like Akt/PKB and the dephosphorylation and activation of pro-apoptotic proteins of the Bcl-2 family.[9] Furthermore, ceramides can directly activate components of the mitogen-activated protein kinase (MAPK) pathways, specifically the c-Jun N-terminal kinase (JNK) cascade, which promotes apoptosis.[7][9]

  • Cell Cycle Arrest: Ceramides can induce cell cycle arrest at various checkpoints, thereby inhibiting cellular proliferation. This is often achieved through the activation of protein phosphatases that can dephosphorylate and inactivate key cell cycle regulators.

  • Inflammatory Responses: Ceramides are implicated in mediating inflammatory signaling.[7] They can activate pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to the production of inflammatory cytokines.[7]

  • Insulin Signaling: In metabolic tissues, an accumulation of ceramides has been linked to insulin resistance.[4] Ceramides can disrupt insulin signaling by activating PP2A and protein kinase C ζ (PKCζ), which in turn can inhibit Akt, a crucial kinase in the insulin signaling pathway, thereby impairing glucose uptake.[4]

Data Presentation

Table 1: Key Protein Targets of Ceramide Signaling
Target ProteinEffect of Ceramide InteractionDownstream Cellular ConsequenceReferences
Protein Phosphatase 2A (PP2A) ActivationDephosphorylation and inactivation of pro-survival kinases (e.g., Akt), leading to apoptosis and disruption of insulin signaling.[4][10][11]
Protein Phosphatase 1 (PP1) ActivationDephosphorylation of Bcl-2 family proteins, promoting apoptosis.[10][11]
c-Jun N-terminal Kinase (JNK) ActivationPhosphorylation of transcription factors (e.g., c-Jun) leading to the expression of pro-apoptotic genes.[7][9]
Protein Kinase C ζ (PKCζ) ActivationContributes to the inhibition of insulin signaling.[4]
Akt/Protein Kinase B (PKB) Inhibition (indirect)Suppression of cell survival and proliferation signals.[9][11]
Caspases ActivationExecution of the apoptotic program through cleavage of cellular substrates.[7][9]

Experimental Protocols

Protocol 1: In Vitro Ceramide-Induced Apoptosis Assay

Objective: To determine the pro-apoptotic activity of this compound in a cancer cell line.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, Jurkat) in appropriate media until they reach 70-80% confluency.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for different time points (e.g., 12, 24, 48 hours). A vehicle control (e.g., DMSO) should be included.

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Harvest the cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Analyze the stained cells using flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

    • Caspase Activity Assay: Lyse the treated cells and measure the activity of caspase-3 and/or caspase-7 using a colorimetric or fluorometric substrate-based assay.

  • Data Analysis: Calculate the percentage of apoptotic cells and the fold-change in caspase activity for each treatment condition compared to the vehicle control.

Protocol 2: Western Blot Analysis of Ceramide-Induced Signaling Pathway Modulation

Objective: To investigate the effect of this compound on key proteins in the ceramide signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, cleaved caspase-3, and a loading control like β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression and phosphorylation status.

Mandatory Visualizations

Ceramide_Apoptosis_Pathway cluster_stimuli Cellular Stress / Ligand Binding cluster_membrane Plasma Membrane cluster_cytosol Cytosol Stress Stress Stimuli (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase activates Ceramide Ceramide SMase->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A activates JNK_Pathway JNK Pathway Ceramide->JNK_Pathway activates Caspases Caspases Ceramide->Caspases activates Akt Akt / PKB (Pro-Survival) PP2A->Akt inactivates Apoptosis Apoptosis Akt->Apoptosis inhibits JNK_Pathway->Apoptosis promotes Caspases->Apoptosis executes

Caption: Ceramide-mediated apoptosis signaling pathway.

Ceramide_Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor Akt Akt / PKB Insulin_Receptor->Akt activates (via IRS/PI3K) Insulin Insulin Insulin->Insulin_Receptor binds GLUT4 GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake facilitates Ceramide Ceramide PP2A PP2A Ceramide->PP2A activates PKCzeta PKCζ Ceramide->PKCzeta activates PP2A->Akt inhibits PKCzeta->Akt inhibits Akt->GLUT4

Caption: Ceramide's inhibitory effect on insulin signaling.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Detection & Analysis Secondary_Ab->Detection

References

The Biological Frontier of Synthetic Cerebrosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological activities of synthetic cerebrosides, a class of glycosphingolipids demonstrating significant potential in therapeutic applications. From their intricate synthesis to their profound impact on cellular signaling, this document provides a comprehensive overview for researchers and drug development professionals. We delve into their immunomodulatory and anti-tumor properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Introduction to Cerebrosides

Cerebrosides are vital components of cell membranes, particularly abundant in the nervous system.[1] They consist of a ceramide backbone linked to a single sugar residue, typically galactose (galactocerebrosides) or glucose (glucocerebrosides).[1] The structure of these molecules, including the nature of the fatty acid and sphingoid base, dictates their biological function.[2] Synthetic cerebrosides and their analogues have emerged as powerful tools to probe and modulate various physiological and pathological processes.

Immunomodulatory Activity of Synthetic Cerebrosides

A significant area of research focuses on the potent immunomodulatory effects of synthetic cerebrosides, particularly α-galactosylceramide (α-GalCer) and its analogues. These molecules are recognized by CD1d-restricted invariant Natural Killer T (iNKT) cells, a unique subset of T lymphocytes that bridge the innate and adaptive immune systems.[3][4]

Activation of iNKT Cells and Cytokine Release

Upon recognition of α-GalCer presented by the CD1d molecule on antigen-presenting cells (APCs), iNKT cells are rapidly activated and release a plethora of cytokines, including both T-helper 1 (Th1) type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[3][4] This dual response allows for a broad range of immunomodulatory effects, from anti-tumor immunity to the suppression of autoimmune diseases. The specific cytokine profile can be tuned by modifying the structure of the synthetic cerebroside.[3]

Table 1: In Vivo Cytokine Production Induced by Synthetic α-GalCer Analogs in Mice

CompoundDose (µ g/mouse )Time Point (hours)IFN-γ (pg/mL)IL-4 (pg/mL)Reference
α-GalCer212~4000~2000[5]
C-6 Modified Analog 1212~3500~1800[5]
C-6 Modified Analog 2212~3800~2100[5]
C-6 Modified Analog 3212~4200~2200[5]

Data are presented as mean values. Please refer to the original publication for statistical details.

Signaling Pathway of iNKT Cell Activation

The interaction between the α-GalCer-CD1d complex and the iNKT cell receptor (TCR) initiates a downstream signaling cascade leading to cytokine production.

NKT_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_NKT iNKT Cell CD1d CD1d Complex α-GalCer-CD1d Complex CD1d->Complex aGalCer α-GalCer aGalCer->CD1d Binding TCR iNKT TCR Complex->TCR Recognition Signaling Downstream Signaling TCR->Signaling Activation Cytokines Cytokine Production (IFN-γ, IL-4) Signaling->Cytokines

CD1d-mediated activation of iNKT cells by α-GalCer.

Anti-Tumor Activity of Synthetic Cerebrosides

Synthetic cerebrosides have demonstrated promising anti-tumor activities both in vitro and in vivo.[2] These effects are mediated through various mechanisms, including direct cytotoxicity and the stimulation of anti-tumor immune responses.

In Vitro and In Vivo Anti-Tumor Efficacy

Studies have shown that synthetic cerebrosides can inhibit the proliferation of cancer cells and reduce tumor growth in animal models. For instance, cerebrosides derived from marine organisms have been shown to induce apoptosis in sarcoma S180 cells and reduce tumor weight in mice.[2] Furthermore, α-GalCer and its analogs have been investigated for their ability to enhance anti-tumor immunity by activating iNKT cells.[6][7]

Table 2: Anti-Tumor Activity of Cerebrosides against Sarcoma 180 (S180) Tumors in Mice

Treatment (50 mg/kg BW)Tumor Weight Reduction (%)Increase in Lifespan (%)Reference
Acaudina molpadioides cerebrosides (AMC)45.2455.28[2]
Asterias amurensis cerebrosides (AAC)35.7135.77[2]

BW: Body Weight. Data are in comparison to a control group.

Table 3: In Vitro Cytotoxicity of Synthetic Ceramide Analogues against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
B13PC-3 (Prostate)79.3[8]
B13HL-60 (Leukemia)33.6[8]
Compound 15PC-3 (Prostate)29.2[8]
Compound 15HL-60 (Leukemia)20.7[8]
Dihydroquinoline 11T47D (Breast)2.20[9]
Dihydroquinoline 11MCF-7 (Breast)3.03[9]
Dihydroquinoline 11MDA-MB-231 (Breast)11.90[9]
Coumarin Sulfonamide 78aMCF-7 (Breast)10.95[9]
Coumarin Sulfonamide 78bMCF-7 (Breast)10.62[9]

IC50: The half maximal inhibitory concentration.

Induction of Apoptosis

One of the key mechanisms underlying the anti-tumor activity of certain cerebrosides is the induction of apoptosis, or programmed cell death. This process is often mediated by the intrinsic mitochondrial pathway, which involves the Bcl-2 family of proteins and caspases.[2][10]

Synthetic cerebrosides can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in cell death.[2][10][11]

Apoptosis_Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrion cluster_Caspase Caspase Cascade Cerebrosides Synthetic Cerebrosides Bcl2 Bcl-2 (Anti-apoptotic) Cerebrosides->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cerebrosides->Bax Activates Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondria-mediated apoptosis induced by synthetic cerebrosides.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of α-Galactosylceramide and its C-6 Modified Analogs

The synthesis of α-GalCer and its analogs often presents challenges, particularly in achieving the desired α-1,2-cis-glycosidic bond.[2] A common strategy involves the use of a galactosyl donor with a non-participating group at the C-2 position to favor the formation of the α-anomer.

Experimental Workflow for α-GalCer Synthesis:

Synthesis_Workflow Donor Galactosyl Donor (e.g., 4,6-O-DTBS protected) Glycosylation α-Selective Glycosylation Donor->Glycosylation Acceptor Ceramide Acceptor (Phytosphingosine derivative) Acceptor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Modification C-6 Modification (optional) Deprotection->Modification Final_Product α-GalCer or Analog Deprotection->Final_Product Modification->Final_Product

General workflow for the synthesis of α-GalCer and its analogs.

Detailed Protocol: A detailed synthetic procedure can be found in the work by Li et al. (2022), which describes the use of a bulky 4,6-O-di-tert-butylsilylene (DTBS) galactosyl donor for α-selective glycosylation.[2][3]

In Vitro NKT Cell Activation Assay

This assay measures the activation of iNKT cells by synthetic cerebrosides, typically by quantifying cytokine production.[12]

Protocol:

  • Cell Culture: Co-culture antigen-presenting cells (APCs), such as dendritic cells, with an iNKT cell hybridoma or primary iNKT cells.

  • Antigen Loading: Add varying concentrations of the synthetic cerebroside to the co-culture and incubate to allow for uptake and presentation by APCs.

  • Incubation: Incubate the cells for 24-72 hours to allow for iNKT cell activation and cytokine secretion.

  • Cytokine Quantification: Collect the cell culture supernatant and measure the concentration of cytokines (e.g., IFN-γ, IL-4) using an Enzyme-Linked Immunosorbent Assay (ELISA).[13][14]

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthetic cerebroside for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Caspase Activity Assay

This assay quantifies the activity of caspases, key executioners of apoptosis.

Protocol:

  • Cell Lysis: Lyse cells treated with the synthetic cerebroside to release cellular contents, including caspases.[8]

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter molecule.[15][16]

  • Incubation: Incubate the lysate with the substrate. Activated caspases will cleave the substrate, releasing the reporter molecule.

  • Detection: Measure the signal from the released reporter using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase activity.[8][15][16][17]

Isolation and Purification of Cerebrosides

The isolation of cerebrosides from natural sources or synthetic reaction mixtures typically involves chromatographic techniques.

Protocol:

  • Lipid Extraction: Extract the total lipids from the source material using a solvent system such as chloroform:methanol.

  • Alkaline Methanolysis: Treat the lipid extract with a mild base to cleave ester-linked glycerolipids, simplifying the mixture.

  • Silica Gel Chromatography: Apply the treated extract to a silica gel column and elute with a gradient of solvents (e.g., chloroform:methanol) to separate the cerebrosides from other lipids based on polarity.

  • Purity Analysis: Assess the purity of the isolated cerebrosides using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Conclusion

Synthetic cerebrosides represent a promising class of molecules with diverse and potent biological activities. Their ability to modulate the immune system and induce cancer cell death highlights their therapeutic potential. The continued development of novel synthetic analogs and a deeper understanding of their mechanisms of action will be crucial for translating these findings into clinical applications. This guide provides a foundational resource for researchers dedicated to advancing the field of synthetic cerebroside biology and drug discovery.

References

An In-depth Technical Guide on the Putative Role of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" is a putative synthetic derivative of a known N-acylphytosphingosine. As of this writing, no direct research has been published on this specific tetraacetate derivative. This guide, therefore, extrapolates its potential role in cell signaling based on the well-documented functions of its parent ceramide structure and other synthetic sphingolipid analogs.

Introduction to the Compound and the Ceramide Family

The core structure, 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol, is a type of ceramide, specifically an N-acylphytosphingosine.[1] Ceramides are a class of waxy lipid molecules composed of a sphingosine backbone linked to a fatty acid via an amide bond.[2][3] They are integral structural components of eukaryotic cell membranes and are now recognized as critical signaling molecules involved in a variety of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[3][4][5]

The "tetraacetate" modification suggests a synthetic analog where four hydroxyl groups on the parent molecule have been acetylated. Such modifications are often employed in drug development to enhance properties like cell permeability and bioavailability. The addition of acetate groups can render the molecule more lipophilic, facilitating its passage across the cell membrane. Once inside the cell, these acetate groups may be removed by intracellular esterases, releasing the active parent compound.

The Central Role of Ceramides in Cell Signaling

Ceramides are central to the sphingolipid signaling pathway, which is involved in numerous cellular responses.[4] They can be generated through three primary pathways:

  • De novo synthesis: Created from less complex molecules in the endoplasmic reticulum.[3][6][7]

  • Sphingomyelin hydrolysis: Released from the breakdown of sphingomyelin in the cell membrane by the enzyme sphingomyelinase.[3][6]

  • Salvage pathway: Formed by the reacylation of sphingosine that is recycled from the breakdown of more complex sphingolipids.[3][6]

The balance between ceramide and another sphingolipid metabolite, sphingosine-1-phosphate (S1P), often dictates a cell's fate. Generally, an accumulation of ceramide promotes anti-proliferative and pro-apoptotic responses, while S1P supports cell survival and proliferation.[4]

Putative Signaling Pathways Modulated by this compound

Based on the known functions of ceramides and their synthetic analogs, the tetraacetate derivative is likely to influence several key signaling cascades, primarily by increasing intracellular ceramide levels.

Induction of Apoptosis

Increased intracellular ceramide levels are a well-established trigger for apoptosis.[2][8] Ceramides can induce apoptosis through multiple mechanisms:

  • Mitochondrial Pathway: Ceramides can form channels in the mitochondrial outer membrane, leading to its permeabilization (MOMP).[2] This allows for the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates caspases and executes the apoptotic program.

  • Modulation of Bcl-2 Family Proteins: Ceramides can influence the activity of the Bcl-2 family of proteins, which regulate apoptosis. They can promote the activation of pro-apoptotic members (e.g., Bax, Bak) and inhibit anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

  • Activation of Protein Phosphatases: Ceramides can activate protein phosphatase 2A (PP2A), which can dephosphorylate and inactivate pro-survival kinases like Akt (Protein Kinase B).[9]

Below is a diagram illustrating the putative apoptotic signaling pathway influenced by the compound.

G cluster_extracellular Extracellular Space / Cytoplasm cluster_cell Cellular Processes Compound 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate Esterases Intracellular Esterases Compound->Esterases Crosses cell membrane Active_Compound Active Ceramide Analog Esterases->Active_Compound Deacetylation Ceramide_Pool Increased Intracellular Ceramide Pool Active_Compound->Ceramide_Pool Mitochondrion Mitochondrion Ceramide_Pool->Mitochondrion Forms channels PP2A PP2A Activation Ceramide_Pool->PP2A Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Akt Akt (pro-survival) PP2A->Akt Inhibits

Caption: Putative mechanism of apoptosis induction by the synthetic ceramide analog.

Cell Cycle Arrest

Ceramides can also induce cell cycle arrest, preventing cancer cells from proliferating. This is often achieved through the activation of tumor suppressor proteins and the inhibition of key cell cycle regulators. For instance, ceramides can lead to the dephosphorylation of the retinoblastoma protein (pRb), which then sequesters the E2F transcription factor, halting the cell cycle at the G1/S transition.

Quantitative Data from Related Ceramide Analogs

While specific data for the tetraacetate derivative is unavailable, studies on other synthetic ceramide analogs demonstrate their potential as anti-cancer agents. The following table summarizes the inhibitory concentrations (IC50) of some ceramide analogs in non-small cell lung cancer (NSCLC) cell lines.

Ceramide AnalogCell LineIC50 (µM)Reference
Analog 403A549~20[10]
Analog 403H460~18[10]
Analog 403H1299~22[10]
Analog 953A549~15[10]
Analog 953H460~12[10]
Analog 953H1299~18[10]

Detailed Methodologies for Key Experiments

To evaluate the role of a novel ceramide analog in cell signaling, a series of standard in vitro experiments are typically performed.

Cell Viability and Proliferation Assay (WST-1 Assay)

This assay is used to determine the effect of the compound on cell proliferation and to calculate the IC50 value.

  • Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye formed correlates directly to the number of metabolically active cells in the culture.

  • Protocol:

    • Seed cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the ceramide analog (e.g., 0, 5, 10, 20, 40 µM) for a specified period (e.g., 72 hours).

    • Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the samples at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 is determined using software like GraphPad Prism.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the number of cells undergoing apoptosis after treatment with the compound.

  • Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Treat cells with the ceramide analog at a concentration around its IC50 for a specified time (e.g., 48 hours).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. The cell population can be differentiated into live, early apoptotic, late apoptotic, and necrotic cells.

Lipidomics Analysis

This technique is used to quantify the changes in intracellular ceramide and other sphingolipid species after treatment.

  • Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate and identify different lipid species based on their mass-to-charge ratio.

  • Protocol:

    • Treat cells with the ceramide analog.

    • Harvest the cells and perform a lipid extraction using a solvent system (e.g., chloroform/methanol).

    • Analyze the lipid extract using a high-performance liquid chromatograph coupled to a mass spectrometer.

    • Quantify the different ceramide and dihydroceramide species based on the peak areas relative to internal standards.[10][11]

The following diagram outlines a typical experimental workflow for evaluating a novel ceramide analog.

G cluster_workflow Experimental Workflow Start Synthesize and Characterize Compound Cell_Culture Treat Cancer Cell Lines Start->Cell_Culture WST1 Cell Viability Assay (WST-1) Cell_Culture->WST1 Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Treat with IC50 concentration Lipidomics Lipidomics Analysis Cell_Culture->Lipidomics Treat with IC50 concentration IC50 Determine IC50 WST1->IC50 In_Vivo In Vivo Studies (e.g., Xenograft model) IC50->In_Vivo Quantify_Apoptosis Quantify Apoptosis Apoptosis_Assay->Quantify_Apoptosis Quantify_Apoptosis->In_Vivo Ceramide_Levels Measure Ceramide and dh-Ceramide Levels Lipidomics->Ceramide_Levels Ceramide_Levels->In_Vivo Efficacy Evaluate Anti-tumor Efficacy and Toxicity In_Vivo->Efficacy

Caption: A typical workflow for the preclinical evaluation of a synthetic ceramide analog.

Conclusion and Future Directions

While direct experimental data on "this compound" is currently lacking, its structural similarity to known bioactive ceramides strongly suggests a role in cell signaling, particularly in the induction of apoptosis and inhibition of cell proliferation. The tetraacetate modification is a rational chemical strategy to enhance its potential as a therapeutic agent.

Future research should focus on synthesizing and characterizing this compound and then systematically evaluating its biological effects using the experimental protocols outlined above. Such studies would be crucial to confirm its mechanism of action and to assess its potential as a novel drug candidate for diseases like cancer. The development of potent and specific ceramide analogs remains a promising avenue for therapeutic intervention.[2][11]

References

"2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" as a phospholipase A2 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes represent a critical target in the development of novel therapeutics for a wide range of inflammatory diseases. These enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of glycerophospholipids, leading to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, making the inhibition of PLA2 a key strategy for mitigating inflammatory responses. This guide provides a comprehensive overview of the methodologies and experimental protocols required to evaluate the potential of novel compounds, such as the cerebroside "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate," as phospholipase A2 inhibitors. While specific inhibitory data for this particular compound is not publicly available, this document outlines the necessary steps to characterize its potential activity.

The compound this compound is a cerebroside that has been isolated from the herbs of Phyllanthus emblica.[1][2] It is a white solid with a molecular formula of C50H93NO9 and is soluble in organic solvents.[3] While its primary biological activities are not extensively documented in the context of PLA2 inhibition, its complex structure warrants investigation into its potential pharmacological effects.

Quantitative Data Presentation

Effective evaluation of a potential PLA2 inhibitor requires the systematic collection and presentation of quantitative data. A structured table is essential for comparing the potency and efficacy of the test compound against known inhibitors or different experimental conditions.

Table 1: Template for Summarizing PLA2 Inhibitory Activity

ParameterTest Compound: this compoundPositive Control (e.g., Indoxam)
IC50 (µM) [Insert experimentally determined value][Insert experimentally determined value]
Ki (µM) [Insert experimentally determined value][Insert experimentally determined value]
Assay Type [e.g., Fluorescence-based, Titrimetric][e.g., Fluorescence-based, Titrimetric]
Enzyme Source [e.g., Bee venom, human recombinant cPLA2][e.g., Bee venom, human recombinant cPLA2]
Substrate [e.g., NBD-PE, Phosphatidylcholine][e.g., NBD-PE, Phosphatidylcholine]
Assay Conditions [e.g., pH, Temperature, Ca2+ concentration][e.g., pH, Temperature, Ca2+ concentration]

Signaling Pathway and Mechanism of Action

The primary mechanism of a PLA2 inhibitor is to prevent the liberation of arachidonic acid from the cell membrane, thereby blocking the downstream production of pro-inflammatory mediators.

PLA2_Inhibition_Pathway cluster_membrane Cell Membrane Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid hydrolyzes Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 activates PLA2->Phospholipids Pro-inflammatory Mediators Pro-inflammatory Mediators Arachidonic Acid->Pro-inflammatory Mediators leads to Test Compound 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3-di-O-acetyl-4-O-acetyl-3-amino-octadecan-4-ol Test Compound->PLA2 inhibits

Caption: General signaling pathway of PLA2 action and inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the inhibitory potential of a test compound against PLA2.

Fluorescence-Based PLA2 Inhibition Assay

This assay measures the increase in fluorescence resulting from the enzymatic cleavage of a quenched fluorescent phospholipid substrate.[4]

a. Materials and Reagents:

  • PLA2 Enzyme (e.g., from bee venom)

  • Fluorescent phospholipid substrate (e.g., N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine, NBD-PE)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM EDTA)

  • Test Compound: this compound

  • Positive Control (e.g., Indoxam)

  • 96-well microplate

  • Fluorescence plate reader

b. Experimental Workflow:

Fluorescence_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compound and positive control. D Add assay buffer, enzyme, and test compound/control to wells. A->D B Prepare PLA2 enzyme solution in assay buffer. B->D C Prepare fluorescent substrate solution. E Initiate reaction by adding substrate solution. C->E D->E F Incubate at room temperature (e.g., 60 minutes). E->F G Stop reaction (optional, depending on kit). F->G H Read fluorescence at appropriate wavelengths (e.g., Ex/Em = 460/534 nm). G->H I Calculate percent inhibition and determine IC50 values. H->I

Caption: Workflow for a fluorescence-based PLA2 inhibition assay.

c. Detailed Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

    • Prepare a working solution of PLA2 enzyme in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a working solution of the fluorescent substrate in the assay buffer.

  • Assay Setup (96-well plate):

    • Blank Wells: Add assay buffer.

    • Control Wells (No Inhibitor): Add assay buffer, PLA2 enzyme solution.

    • Test Wells: Add assay buffer, PLA2 enzyme solution, and varying concentrations of the test compound.

    • Positive Control Wells: Add assay buffer, PLA2 enzyme solution, and a known inhibitor.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the fluorescent substrate solution to all wells.

    • Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Titrimetric PLA2 Inhibition Assay

This classic assay measures the release of free fatty acids from a lecithin emulsion by titrating the reaction mixture with a standardized NaOH solution to maintain a constant pH.[5][6]

a. Materials and Reagents:

  • PLA2 Enzyme

  • Lecithin (e.g., from soybean)

  • Assay Buffer (e.g., containing NaCl and CaCl2)[5]

  • Standardized NaOH solution (e.g., 0.01-0.02 N)

  • Test Compound: this compound

  • pH meter or automatic titrator

  • Stirred reaction vessel maintained at a constant temperature (e.g., 25°C or 37°C)[5][6]

b. Experimental Procedure:

  • Substrate Preparation:

    • Prepare a lecithin emulsion by homogenizing lecithin in the assay buffer.[5]

  • Assay Setup:

    • Add the lecithin emulsion to the reaction vessel and adjust the pH to the desired value (e.g., pH 8.0-8.9).[5][6]

    • Add the test compound at the desired concentration.

  • Reaction Initiation:

    • Initiate the reaction by adding the PLA2 enzyme solution.

  • Titration and Data Recording:

    • Maintain the pH of the reaction mixture by adding the standardized NaOH solution using a pH meter or automatic titrator.

    • Record the volume of NaOH added over time.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the rate of NaOH addition.

    • Determine the inhibitory effect of the test compound by comparing the reaction rate in its presence to the rate of a control reaction without the inhibitor.

Conclusion

The evaluation of "this compound" as a phospholipase A2 inhibitor requires a systematic approach employing robust and validated assay methodologies. This guide provides the foundational experimental protocols and data presentation frameworks necessary for such an investigation. While the inhibitory activity of this specific cerebroside against PLA2 is yet to be reported, the outlined procedures offer a clear path for its characterization and for the broader discovery and development of novel anti-inflammatory agents targeting the phospholipase A2 pathway. Researchers are encouraged to utilize these methods to explore the therapeutic potential of this and other novel chemical entities.

References

Unveiling the Enigma: A Technical Guide to the Natural Sources and Therapeutic Potential of Cerebroside Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural origins, biochemical characteristics, and potential therapeutic applications of a specific cerebroside, "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate," and its related compounds. While the primary literature detailing the isolation and bioactivity of this specific molecule from its reported source, Phyllanthus emblica, is notably scarce, this document provides a comprehensive overview of plant-derived cerebrosides as a class. It consolidates information on their natural distribution, presents methodologies for their extraction and analysis, summarizes available quantitative data, and explores their known roles in cellular signaling pathways. This guide aims to be a valuable resource for researchers investigating novel bioactive lipids for drug discovery and development.

Introduction to Cerebrosides: A Class of Bioactive Sphingolipids

Cerebrosides are a class of glycosphingolipids, which are integral components of cell membranes in both plants and animals.[1][2] Their fundamental structure consists of a ceramide backbone—composed of a sphingoid base and a fatty acid—linked to a single sugar moiety, typically glucose or galactose, via a glycosidic bond.[1][2] The specific compound of interest, "this compound," is a derivative of a plant-based cerebroside. The tetraacetate form suggests it is likely a synthetically modified or derivatized version of a natural product for analytical or experimental purposes.

Plant cerebrosides, often referred to as glucosylceramides (GlcCer), play crucial roles in membrane structure and are implicated in various physiological processes, including stress responses and signal transduction.[1]

Natural Sources of Cerebroside Compounds

Table 1: Natural Sources of Plant-Derived Cerebrosides and Sphingolipids

Plant SourceCommon NameRelevant Compound ClassReference(s)
Phyllanthus emblicaIndian Gooseberry, AmlaCerebrosides (reported)Commercial Suppliers
Triticum aestivumWheatCerebrosides (Glucosylceramides)[3]
Oryza sativaRiceCerebrosides-
Glycine maxSoybeanSphingolipids[4]
Solanum lycopersicumTomatoSphingolipids[4]
Arabidopsis thalianaThale CressSphingolipids (GIPCs, GlcCer)[4]
Euphorbia platyphyllosBroad-leaved SpurgeCerebrosides[5]
Euphorbia peplisPetty SpurgeCerebrosides[6]

Experimental Protocols: Isolation and Characterization of Plant Cerebrosides

The following protocols are generalized from methodologies reported for the isolation and characterization of cerebrosides from various plant sources, given the absence of a specific protocol for the target compound from Phyllanthus emblica.

General Extraction and Fractionation Workflow

experimental_workflow plant_material Dried and Powdered Plant Material extraction Maceration with Organic Solvents (e.g., Methanol, Chloroform/Methanol) plant_material->extraction filtration Filtration to Remove Solid Residue extraction->filtration concentration Concentration of Crude Extract (Rotary Evaporation) filtration->concentration partitioning Solvent-Solvent Partitioning (e.g., against n-Hexane to remove non-polar lipids) concentration->partitioning column_chromatography Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chromatography fraction_collection Collection of Fractions Containing Cerebrosides column_chromatography->fraction_collection purification Further Purification (Preparative HPLC or TLC) fraction_collection->purification isolated_cerebrosides Isolated Cerebrosides purification->isolated_cerebrosides

Caption: Generalized workflow for the extraction and purification of cerebrosides from plant material.

Detailed Methodologies

3.2.1. Extraction:

  • Air-dried and powdered plant material is subjected to exhaustive extraction by maceration at room temperature with a polar solvent system, typically a mixture of chloroform and methanol (e.g., 2:1 or 1:1 v/v).

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.

3.2.2. Preliminary Purification by Solvent Partitioning:

  • The crude extract is redissolved in a suitable solvent and partitioned against a non-polar solvent like n-hexane to remove chlorophylls and other non-polar lipids.

3.2.3. Chromatographic Separation:

  • The partially purified extract is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol.

  • Fractions are collected and monitored by Thin-Layer Chromatography (TLC), visualizing with a suitable staining reagent (e.g., iodine vapor or ceric sulfate spray) to identify those containing cerebrosides.

3.2.4. High-Performance Liquid Chromatography (HPLC) Purification:

  • Fractions enriched with cerebrosides are further purified by preparative HPLC, often on a normal-phase column.[3]

  • An isocratic or gradient elution with a solvent system such as chloroform/methanol is employed.[3]

  • Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is suitable for non-chromophoric lipids.[3]

3.2.5. Structure Elucidation:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry is used to determine the molecular weight and fragmentation patterns, which provide information on the fatty acid chain length, the sphingoid base, and the sugar moiety.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the complete chemical structure, including the stereochemistry of the glycosidic linkage and the positions of functional groups.[5][7]

  • Chemical Derivatization: Acid hydrolysis can be performed to cleave the glycosidic bond and the amide linkage. The resulting monosaccharide, fatty acid methyl ester, and long-chain base can be analyzed separately by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm their identities.[5]

Quantitative Analysis

Quantitative data for "this compound" is not available in the reviewed literature. However, methods for the quantification of total cerebrosides in plant materials have been developed.

Table 2: Quantitative Data on Sphingolipid Content in Plant Tissues

Plant SpeciesTissueSphingolipid ClassContent (% of total sphingolipids)Analytical MethodReference(s)
Arabidopsis thalianaLeavesHexose-hexuronic-inositolphosphoceramides (GIPCs)~64%HPLC[4][8]
Arabidopsis thalianaLeavesMonohexosylceramides (GlcCer)~34%HPLC[4][8]
Arabidopsis thalianaLeavesCeramides~2%HPLC[4][8]
Various Foodstuffs-Cerebrosides (from wheat)VariableHPLC-ELSD[3]

Signaling Pathways and Biological Activities

While specific signaling pathways involving "this compound" have not been elucidated, the broader class of plant sphingolipids are recognized as important signaling molecules.

Plant sphingolipids are involved in the regulation of programmed cell death (PCD), responses to biotic and abiotic stresses, and hormone signaling.[9][10][11][12] The balance between ceramides, their phosphorylated derivatives, and long-chain bases is crucial for determining cell fate.[10]

signaling_pathway stress Biotic/Abiotic Stress (e.g., Pathogens, Drought, Cold) spt Serine Palmitoyltransferase (SPT) stress->spt hormones Phytohormones (e.g., ABA) hormones->spt lcb Long-Chain Base (LCB) spt->lcb cer_synthase Ceramide Synthase ceramide Ceramide cer_synthase->ceramide lcb_kinase LCB Kinase lcbp LCB-Phosphate lcb_kinase->lcbp response Cellular Responses: - Programmed Cell Death (PCD) - Stomatal Closure - Gene Expression Changes ceramide->response Modulates lcb->cer_synthase lcb->lcb_kinase lcbp->response Modulates

Caption: Simplified overview of the role of sphingolipid metabolites in plant stress signaling.

Known Biological Activities of Plant-Derived Cerebrosides:

  • Antimicrobial Activity: Cerebrosides isolated from various plants have demonstrated antifungal and antibacterial properties.[6]

  • Antitubercular Activity: Some plant-derived cerebrosides have shown activity against Mycobacterium tuberculosis.[5]

  • Cytotoxic and Anti-proliferative Effects: Certain cerebrosides have been investigated for their potential to inhibit the growth of cancer cell lines.

Conclusion and Future Directions

The compound "this compound," reportedly from Phyllanthus emblica, belongs to the promising class of plant-derived cerebrosides. While specific data on this molecule is lacking in the accessible scientific literature, the broader family of plant cerebrosides presents a rich area for further investigation.

Future research should focus on:

  • Confirmation and Isolation: The primary task is to unequivocally isolate and characterize the native form of this cerebroside from Phyllanthus emblica to confirm its structure and natural occurrence.

  • Bioactivity Screening: A comprehensive evaluation of its biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.

  • Mechanism of Action: Elucidating the specific signaling pathways modulated by this and other plant cerebrosides will be crucial for understanding their therapeutic potential.

This technical guide provides a foundational overview for researchers aiming to explore the largely untapped potential of plant-derived cerebrosides in drug discovery and development. The methodologies and background information compiled herein should facilitate further progress in this exciting field.

References

In-Depth Technical Guide: Safety and Toxicity Profile of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on the safety and toxicity of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate. The data is limited, and this guide should be used as a preliminary reference. A comprehensive risk assessment should be conducted prior to any handling or use of this substance.

Introduction

This compound is a complex lipid classified as a cerebroside.[1] It can be isolated from the medicinal plant Phyllanthus emblica.[2] Cerebrosides are glycosphingolipids that are integral components of animal muscle and nerve cell membranes.[3] Given its origin and chemical class, this compound is of interest in pharmaceutical and cosmetic research.[4] However, publicly available information on its safety and toxicity is sparse. This guide aims to consolidate the existing data to inform safe handling and experimental design.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 340702-68-3[1][2][5]
Molecular Formula C₅₀H₉₃NO₉[1][2][5]
Molecular Weight 852.3 g/mol [5]
Appearance White solid/powder[1][4]
Solubility Soluble in organic solvents (e.g., alcohols, ketones); slightly soluble in water.[4]
Melting Point 110-120°C[4]

Hazard Identification and Classification

The primary source of hazard information comes from supplier Safety Data Sheets (SDS). According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[5]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[5]

As an organic compound, it may also cause irritation to the eyes, skin, and respiratory tract.[4]

Toxicological Data Summary

Detailed toxicological studies, including quantitative data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect-Level), are not publicly available for this specific compound.

Context from Related Substances:

  • Phyllanthus emblica Extract: The plant from which this compound can be isolated has been studied. Ethanolic extracts of Phyllanthus emblica have shown a high LD50 (above 5000 mg/kg body weight in rats), suggesting low acute oral toxicity for the crude extract.[6][7] Chronic toxicity studies on the extract also showed no significant adverse effects.[8] It is crucial to note that the toxicity of a purified, acetylated compound may differ significantly from the crude plant extract.

  • Ceramides and Related Lipids: Safety assessments of ceramides and their analogues used in cosmetics suggest they generally have low toxicity.[9][10][11] For several ceramide analogues, the oral LD50 in rats was found to be greater than 2000 mg/kg, and for some, greater than 5000 mg/kg.[10][11] These compounds are structurally related and may provide an indication of a potentially low order of acute toxicity for the target molecule, though this is an assumption.

No specific experimental protocols for the toxicological assessment of this compound were found in the reviewed literature.

Handling and Exposure Control

Due to the limited toxicological data, cautious handling is advised. The following recommendations are based on standard laboratory practice and information from supplier SDS.

5.1 Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]

5.2 Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear suitable protective gloves.

  • Skin and Body Protection: Wear a lab coat or other protective clothing.

5.3 Hygiene Measures:

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in the laboratory.[5]

5.4 First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

  • In Case of Eye Contact: Flush eyes with plenty of water.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • If Inhaled: Move person into fresh air.

Logical Workflow for Safety Assessment

The following diagram illustrates a logical workflow for assessing the safety of a compound with limited data, such as the one .

G cluster_0 Data Collection cluster_1 Hazard Evaluation cluster_2 Risk Management & Handling A Identify Compound (CAS: 340702-68-3) B Gather Supplier SDS A->B C Literature Search (Specific Compound) A->C E GHS Classification: - Acute Oral Tox. 4 - Aquatic Tox. 1 B->E D Literature Search (Related Compounds) C->D Broaden Scope F Data Gap Analysis: - No LD50/NOAEL - No Chronic/Dermal Data C->F G Read-Across Assessment: - Low toxicity of related ceramides - Low toxicity of source extract D->G H Define Standard Operating Procedure (SOP) E->H F->H G->H I Specify PPE (Goggles, Gloves, Coat) H->I J Implement Engineering Controls (Fume Hood) H->J K Establish Emergency Procedures H->K

Caption: Logical workflow for safety assessment of a chemical with limited data.

Conclusion

The safety and toxicity profile of this compound is not well-established in the public domain. The available information, primarily from a supplier SDS, indicates that it is harmful if swallowed and very toxic to aquatic life. While related compounds and the source plant extract suggest a potentially low order of mammalian toxicity, the lack of specific data necessitates a cautious approach. All handling should be performed by qualified personnel using appropriate engineering controls and personal protective equipment. Further toxicological research is required to fully characterize the safety profile of this compound.

References

Methodological & Application

Synthesis protocol for "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the chemical synthesis of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, a complex ceramide derivative. The synthesis is presented as a multi-step process involving the formation of a ceramide backbone followed by acetylation.

Introduction

Ceramides are a class of lipid molecules that are essential components of cell membranes and play crucial roles in cellular signaling, including apoptosis, cell growth, and differentiation. The target molecule, this compound, is a derivative of a phytosphingosine-based ceramide. The addition of acetate groups can modify the molecule's solubility and transport across cell membranes, making it a compound of interest for various research and therapeutic applications. This protocol outlines a plausible synthetic route based on established methods for ceramide synthesis and acetylation.

Materials and Methods

Materials
ReagentSupplierGrade
(2S,3S,4R)-2-aminooctadecane-1,3,4-triol (Phytosphingosine)Commercially Available≥98%
2-Hydroxytetracosanoic acidCommercially Available≥98%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-AldrichSynthesis Grade
Hydroxybenzotriazole (HOBt)Sigma-AldrichSynthesis Grade
Dichloromethane (DCM)Fisher ScientificAnhydrous
N,N-Dimethylformamide (DMF)Fisher ScientificAnhydrous
PyridineSigma-AldrichAnhydrous
Acetic AnhydrideSigma-AldrichReagent Grade
Ethyl acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Silica GelSorbent Technologies60 Å, 230-400 mesh
Experimental Protocol

The synthesis of this compound is proposed to proceed in two main stages:

  • Stage 1: N-acylation of Phytosphingosine to form the Ceramide Intermediate. This step involves the coupling of phytosphingosine with 2-hydroxytetracosanoic acid. To prevent unwanted O-acylation, protection of the hydroxyl groups on phytosphingosine may be necessary, however, careful control of reaction conditions can favor N-acylation. The protocol described here proceeds without protection to provide a more direct route.

  • Stage 2: Acetylation of the Ceramide Intermediate. The resulting ceramide, which has four free hydroxyl groups, is then acetylated to yield the final product.

Stage 1: Synthesis of 2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triol

  • In a round-bottom flask, dissolve 2-hydroxytetracosanoic acid (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.2 equivalents) in a mixture of anhydrous dichloromethane (DCM) and N,N-dimethylformamide (DMF) (4:1 v/v).

  • Stir the solution at room temperature and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents).

  • After 15 minutes, add a solution of (2S,3S,4R)-2-aminooctadecane-1,3,4-triol (phytosphingosine) (1 equivalent) in anhydrous DCM.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:Methanol (9:1).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of DCM:Methanol to afford the pure ceramide intermediate.

Stage 2: Synthesis of this compound

  • Dissolve the purified ceramide intermediate from Stage 1 in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (5 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Ethyl acetate:Hexanes, 1:1).

  • Once the reaction is complete, quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the organic layer with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Predicted Data and Characterization

The following table summarizes the expected molecular weights and potential yields for the key compounds in this synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield
2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triolC₄₂H₈₅NO₅684.1360-75%
This compound C₅₀H₉₃NO₉ 852.27 80-95%

Visualizations

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Synthesis_Workflow cluster_stage1 Stage 1: N-Acylation cluster_stage2 Stage 2: Acetylation Phytosphingosine Phytosphingosine Coupling EDC, HOBt DCM/DMF Phytosphingosine->Coupling FattyAcid 2-Hydroxytetracosanoic Acid FattyAcid->Coupling Ceramide Ceramide Intermediate Coupling->Ceramide Acetylation Acetic Anhydride Pyridine Ceramide->Acetylation FinalProduct Target Molecule (Tetraacetate) Acetylation->FinalProduct

Caption: Synthetic workflow for the target molecule.

De Novo Ceramide Biosynthesis Pathway

The ceramide backbone of the target molecule is synthesized endogenously through the de novo biosynthesis pathway. Understanding this pathway provides context for the biological significance of ceramides.

Ceramide_Biosynthesis Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine (Dihydrosphingosine) KSR->Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CerS DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide DES->Ceramide

Caption: De novo ceramide biosynthesis pathway.

Conclusion

This document provides a comprehensive, though theoretical, protocol for the synthesis of this compound. The proposed two-stage synthesis is based on well-established chemical transformations for ceramide synthesis and acetylation. Researchers should optimize the reaction conditions and purification procedures for their specific laboratory settings. The provided diagrams offer a clear visualization of the synthetic workflow and the relevant biological pathway for the ceramide backbone.

Application Notes and Protocols for the Characterization of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical methods for the characterization of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, a complex cerebroside. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented. Additionally, representative data is summarized in tabular format to guide researchers in their analytical endeavors.

Introduction

This compound is a synthetic derivative of a naturally occurring N-acylphytosphingosine, belonging to the class of cerebrosides.[1][2] These molecules are integral components of cell membranes and are involved in various cellular signaling pathways. Due to their complex structure, thorough analytical characterization is crucial for quality control, stability testing, and mechanistic studies in drug development and biological research. This application note outlines the key analytical techniques for the comprehensive characterization of this molecule.

Compound Information:

  • Systematic Name: (2R)-2-acetoxy-N-[(2S,3S,4R)-1,3,4-triacetoxyoctadecan-2-yl]tetracosanamide

  • CAS Number: 340702-68-3[3]

  • Molecular Formula: C₅₀H₉₃NO₉[4]

  • Molecular Weight: 852.27 g/mol [4]

  • Structure:

(Note: This is a simplified 2D representation. The actual stereochemistry is (2S,3S,4R) for the octadecane-1,3,4-triol backbone and (2'R) for the hydroxytetracosanoyl moiety before acetylation.)

Analytical Methods and Protocols

A multi-faceted analytical approach is required for the unambiguous identification and quantification of this compound. The following sections detail the protocols for the recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for assessing the purity of the compound and for quantification.[5][6] A reversed-phase HPLC method is generally suitable for separating this lipophilic molecule from potential impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD) is appropriate.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used to achieve good separation.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v)

  • Gradient Program:

    • 0-5 min: 80% B

    • 5-25 min: Linear gradient to 100% B

    • 25-35 min: Hold at 100% B

    • 35.1-40 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible organic solvent (e.g., methanol/chloroform mixture) to a concentration of approximately 1 mg/mL.

  • Detection:

    • UV: 205 nm (for the amide bond)

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 L/min. ELSD is preferred for its universal response to non-volatile analytes.[6]

Data Presentation:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Isopropanol (80:20)
Flow Rate 1.0 mL/min
Temperature 40°C
Detection ELSD
Expected Retention Time 28-32 minutes (highly dependent on the specific system and gradient)
Purity Specification ≥ 95%

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis s1 Weigh Compound s2 Dissolve in Solvent (e.g., Methanol/Chloroform) s1->s2 s3 Filter Sample s2->s3 h1 Inject Sample s3->h1 h2 C18 Reversed-Phase Separation h1->h2 h3 ELSD Detection h2->h3 d1 Generate Chromatogram h3->d1 d2 Integrate Peaks d1->d2 d3 Calculate Purity d2->d3

Caption: Workflow for HPLC purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation

LC-MS/MS is the gold standard for the identification and structural elucidation of ceramides and related compounds due to its high sensitivity and specificity.[5][7] It allows for the confirmation of the molecular weight and provides fragmentation patterns that are characteristic of the molecule's structure.

Experimental Protocol:

  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and shorter run times. The chromatographic conditions can be similar to the HPLC method described above, but with a scaled-down column (e.g., C8 or C18, 2.1 mm x 100 mm, 1.8 µm) and a lower flow rate (e.g., 0.4 mL/min).

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • ESI Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MS Analysis:

    • Full Scan (MS1): Scan a mass range of m/z 100-1000 to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and fragment it using collision-induced dissociation (CID). This will yield characteristic product ions. The collision energy will need to be optimized but typically ranges from 20-50 eV.[8]

Data Presentation:

IonExpected m/zDescription
[M+H]⁺ 853.3Protonated parent molecule
[M+Na]⁺ 875.3Sodium adduct of the parent molecule
Fragment 1 ~684.1Loss of acetate groups
Fragment 2 ~300-400Cleavage of the amide bond, fragments corresponding to the sphingoid base and the fatty acyl chain

Expected Fragmentation Pathway

MS_Fragmentation cluster_frags Characteristic Fragments parent [M+H]⁺ m/z 853.3 f1 Loss of Acetate Groups [M-n(CH₃COOH)+H]⁺ parent->f1 CID f2 Sphingoid Base Fragment parent->f2 CID f3 Fatty Acyl Chain Fragment parent->f3 CID

Caption: Predicted MS/MS fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the complete structural elucidation of the molecule, including the confirmation of the carbon skeleton, the position of functional groups, and stereochemistry. Both ¹H and ¹³C NMR are essential.

Experimental Protocol:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.

  • Sample Concentration: 5-10 mg of the sample dissolved in ~0.6 mL of deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To identify the types and number of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for assigning the signals to specific atoms within the complex structure.

Data Presentation (Representative ¹H NMR Data):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.0-5.4m~4HProtons on carbons bearing acetate groups (CHOAc)
~4.0-4.5m~2HMethylene protons adjacent to acetate (CH₂OAc)
~3.8m1HProton on carbon with hydroxyl group (if hydrolysis occurred) or adjacent to nitrogen
~2.0-2.1s~12HMethyl protons of the four acetate groups
~1.2-1.6br s~60HMethylene protons in the long alkyl chains
~0.88t6HTerminal methyl groups of the alkyl chains

Data Presentation (Representative ¹³C NMR Data):

Chemical Shift (δ) ppmAssignment
~170-175Carbonyl carbons of the amide and acetate groups
~70-80Carbons attached to oxygen (CHOAc)
~60-65Methylene carbon attached to oxygen (CH₂OAc)
~50-55Carbon attached to nitrogen (CHN)
~20-35Methylene carbons in the alkyl chains
~14Terminal methyl carbons
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the molecule.

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. Attenuated Total Reflectance (ATR) is also a convenient method.

  • Analysis: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Presentation:

Wavenumber (cm⁻¹)Assignment
~3300N-H stretching of the amide[9]
~2920, 2850C-H stretching of the alkyl chains
~1740C=O stretching of the ester (acetate) groups
~1640Amide I band (C=O stretching)[9][10]
~1550Amide II band (N-H bending and C-N stretching)[9][10]
~1240C-O stretching of the ester (acetate) groups

Summary and Conclusion

The analytical characterization of this compound requires a combination of chromatographic and spectroscopic techniques. HPLC with ELSD is suitable for purity determination, while LC-MS/MS provides definitive molecular weight confirmation and structural information through fragmentation analysis. Comprehensive structural elucidation is achieved through a suite of NMR experiments, and FTIR serves as a quick method for functional group identification. The protocols and data presented in this application note provide a robust framework for researchers and drug development professionals working with this and structurally related compounds.

References

Application Notes and Protocols for NMR Spectroscopy of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is a complex synthetic cerebroside, a class of sphingolipids. Cerebrosides play crucial roles in cellular recognition, signaling, and membrane stability. The detailed structural elucidation of such large and complex lipids is paramount for understanding their biological function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural characterization of complex organic molecules in solution. This document provides detailed application notes and protocols for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound.

Molecular Structure

Chemical Formula: C₅₀H₉₃NO₉ Molecular Weight: 852.27 g/mol CAS Number: 340702-68-3

The structure consists of a phytosphingosine-like backbone (octadecane-1,3,4-triol) where the amino group is acylated with a 2'-hydroxytetracosanoyl chain. The three hydroxyl groups of the phytosphingosine backbone and the hydroxyl group of the acyl chain are all acetylated.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of experimental NMR data for this specific molecule, the following chemical shifts are predicted based on known values for similar structural motifs, including long-chain alkanes, amides, and acetylated alcohols. These tables provide an expected range for the key resonances.

Table 1: Predicted ¹H NMR Chemical Shifts
Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Amide NH6.5 - 7.5dChemical shift is solvent and concentration dependent.
CH-OAc (C1, C3, C4)4.8 - 5.5mProtons on acetylated carbons of the octadecane backbone.
CH-OAc (C2')4.9 - 5.2mProton on the acetylated carbon of the acyl chain.
CH-N4.0 - 4.5mProton on the carbon bearing the amide group.
CH₂-OAc (C1)4.0 - 4.3mProtons on the terminal acetylated carbon of the octadecane backbone.
CH₂-CO2.2 - 2.5tProtons alpha to the amide carbonyl.
COCH₃ (acetyl)1.9 - 2.2sFour distinct singlets expected for the four acetate groups.
CH₂ (aliphatic chain)1.2 - 1.6br sBroad signal for the bulk methylene groups of both chains.
CH₃ (terminal)0.8 - 1.0tTerminal methyl groups of the octadecane and tetracosanoyl chains.
Table 2: Predicted ¹³C NMR Chemical Shifts
Assignment Predicted Chemical Shift (ppm) Notes
C=O (amide)172 - 175
C=O (acetate)169 - 171Four distinct signals expected.
CH-OAc (C3, C4, C2')68 - 75Carbons bearing acetate groups.
CH₂-OAc (C1)62 - 68Terminal carbon bearing an acetate group.
CH-N50 - 55Carbon attached to the nitrogen of the amide.
CH₂-CO35 - 40Carbon alpha to the amide carbonyl.
CH₂ (aliphatic chain)22 - 35Bulk methylene carbons.
COCH₃ (acetyl)20 - 22Four distinct signals expected for the acetate methyls.
CH₃ (terminal)14Terminal methyl carbons.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane (TMS) at 0.03% v/v)

  • Glass vials

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of the compound into a clean, dry glass vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing the internal standard.

  • Gently vortex the vial to dissolve the sample completely. Mild heating may be applied if necessary to aid dissolution, but care should be taken to avoid solvent evaporation.

  • Once fully dissolved, transfer the solution into a clean, dry NMR tube using a pipette.

  • Ensure the solution height in the NMR tube is at least 4-5 cm to be within the detection region of the NMR coil.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher recommended for better resolution)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K (25 °C)

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (depending on concentration)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 2-4 seconds

  • Receiver Gain: Optimized for the sample

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments)

  • Solvent: CDCl₃ (or other appropriate deuterated solvent)

  • Temperature: 298 K (25 °C)

  • Spectral Width: 200-240 ppm

  • Number of Scans: 1024-4096 (or more for dilute samples)

  • Relaxation Delay (d1): 2-5 seconds

  • Acquisition Time: 1-2 seconds

  • Receiver Gain: Optimized for the sample

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0.00 ppm for both ¹H and ¹³C spectra. If no TMS is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Perform peak picking to identify the chemical shifts of all signals in both spectra.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration peak_picking Peak Picking calibration->peak_picking analysis Structural Elucidation integration->analysis peak_picking->analysis

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

Signaling Pathways and Logical Relationships

The structural information obtained from NMR spectroscopy is crucial for understanding how this compound interacts with biological systems. For instance, the conformation of the molecule, which can be inferred from detailed 2D NMR experiments (like NOESY and ROESY), dictates its ability to insert into cell membranes and interact with protein receptors.

Logical_Relationship cluster_structure Molecular Structure cluster_function Biological Function nmr_data 1D & 2D NMR Data (Chemical Shifts, Couplings, NOEs) conformation 3D Conformation & Dynamics nmr_data->conformation membrane Membrane Insertion & Fluidity Modulation conformation->membrane receptor Receptor Binding & Signaling Pathway Activation conformation->receptor response Cellular Response membrane->response receptor->response

Caption: Structure-Function Relationship of the Analyte.

These application notes and protocols provide a comprehensive guide for the NMR-based structural characterization of this compound, which is essential for its application in research and drug development.

Application Notes and Protocols: In Vitro Assay for Phospholipase A2 Inhibition by 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phospholipase A2 (PLA2) enzymes are a superfamily of esterases that catalyze the hydrolysis of the sn-2 acyl bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid.[1][2] This enzymatic activity is a rate-limiting step in the production of various potent lipid mediators, including eicosanoids (prostaglandins, leukotrienes) and platelet-activating factor (PAF).[3] These mediators are deeply involved in a myriad of physiological and pathological processes, most notably inflammation.[1][3] Consequently, the inhibition of PLA2 activity presents a promising therapeutic strategy for a range of inflammatory diseases.[3][4]

This document provides detailed application notes and protocols for the in vitro assessment of the inhibitory potential of a novel compound, "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate," against PLA2. The protocols described are based on established and widely used methodologies for measuring PLA2 activity.

PLA2 Signaling Pathway

The activation of PLA2, particularly the cytosolic form (cPLA2), is a key event in cellular signaling cascades initiated by various stimuli. Upon cell stimulation, increased intracellular calcium levels and phosphorylation by kinases like MAPK lead to the translocation of cPLA2 to the membrane, where it can access its phospholipid substrates.[2][5] The released arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to generate eicosanoids, which are potent mediators of inflammation.[2]

PLA2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Products Agonist Agonist (e.g., Bradykinin) Receptor Receptor Agonist->Receptor binds Ca2 Ca²⁺ Receptor->Ca2 ↑ intracellular MAPK MAPK Receptor->MAPK activates MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA releases cPLA2_active Active cPLA2 cPLA2_active->MembranePL hydrolyzes cPLA2_inactive Inactive cPLA2 cPLA2_inactive->cPLA2_active activation Ca2->cPLA2_active activates MAPK->cPLA2_inactive phosphorylates Eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) AA->Eicosanoids metabolized by COX/LOX

Caption: Phospholipase A2 (PLA2) signaling cascade.

Experimental Workflow for Screening Inhibitors

A typical workflow for screening potential PLA2 inhibitors involves a primary assay to identify hits, followed by secondary assays to confirm activity and determine the mode of inhibition.

Experimental_Workflow start Start: Compound Library primary_assay Primary High-Throughput Screening (HTS) Assay (e.g., Fluorometric) start->primary_assay hit_identification Hit Identification (% Inhibition > Threshold) primary_assay->hit_identification secondary_assay Secondary Confirmatory Assays (e.g., Radiometric, Colorimetric) hit_identification->secondary_assay Active Compounds end Lead Compound hit_identification->end Inactive Compounds dose_response Dose-Response & IC₅₀ Determination secondary_assay->dose_response mechanism_studies Mechanism of Action Studies (e.g., Kinetics, Reversibility) dose_response->mechanism_studies mechanism_studies->end

Caption: General workflow for PLA2 inhibitor screening.

Experimental Protocols

The following are detailed protocols for three common in vitro PLA2 inhibition assays. For testing "this compound," it is recommended to first dissolve the compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions.

Protocol 1: Fluorometric Assay for PLA2 Inhibition

This assay is based on the cleavage of a synthetic phospholipid substrate containing a fluorophore and a quencher. Upon cleavage by PLA2, the fluorophore is released from the quencher, resulting in an increase in fluorescence intensity. This method is highly sensitive and suitable for high-throughput screening.[6][7]

Materials:

  • PLA2 Enzyme (e.g., bee venom PLA2, human recombinant sPLA2)

  • Fluorogenic PLA2 Substrate (e.g., 1,2-bis(heptanoylthio) Glycerophosphocholine)[6]

  • Fluorogenic Probe (to react with the product)[6]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Test Compound: "this compound"

  • Positive Control Inhibitor (e.g., Indomethacin)[8]

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 388/513 nm for the example substrate)[6]

Procedure:

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer to the blank wells, 50 µL of the test compound dilutions to the sample wells, and 50 µL of the positive control dilutions to their respective wells.

  • Add 20 µL of the PLA2 enzyme solution to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Prepare the substrate mix by combining the fluorogenic PLA2 substrate and the fluorogenic probe in the assay buffer according to the manufacturer's instructions.

  • Initiate the reaction by adding 30 µL of the substrate mix to all wells.

  • Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes using a fluorescence microplate reader.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100

Protocol 2: Radiometric Assay for PLA2 Inhibition

This assay measures the release of a radiolabeled fatty acid from a phospholipid substrate. It is a highly sensitive and direct method for measuring PLA2 activity.[9][10][11]

Materials:

  • PLA2 Enzyme

  • Radiolabeled Phospholipid Substrate (e.g., [³H]arachidonic acid-labeled phosphatidylcholine)[10]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mg/mL BSA)

  • Test Compound

  • Positive Control Inhibitor

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • In microcentrifuge tubes, combine the assay buffer, the test compound/positive control, and the PLA2 enzyme.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the radiolabeled phospholipid substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a quench solution (e.g., Dole's reagent: isopropanol/heptane/1N H₂SO₄, 40:10:1 v/v/v).

  • Separate the released radiolabeled fatty acid from the unhydrolyzed phospholipid substrate using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).[9]

  • Transfer the phase containing the fatty acid to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of inhibition as described in Protocol 1, using the radioactivity counts.

Protocol 3: Colorimetric (pH Indicator) Assay for PLA2 Inhibition

This assay relies on the detection of the decrease in pH resulting from the release of fatty acids by PLA2 activity. A pH indicator is used to monitor this change spectrophotometrically.[12]

Materials:

  • PLA2 Enzyme

  • Phospholipid Substrate (e.g., lecithin emulsion)[13]

  • Assay Buffer (a weakly buffered solution, e.g., 5 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • pH Indicator (e.g., Phenol Red)[12]

  • Test Compound

  • Positive Control Inhibitor

  • 96-well clear microplate

  • Spectrophotometric microplate reader

Procedure:

  • Prepare a lecithin substrate emulsion as described in the literature.[13]

  • Prepare serial dilutions of the test compound and positive control.

  • In a 96-well plate, add the assay buffer containing the pH indicator, the lecithin emulsion, and the test compound/positive control.

  • Initiate the reaction by adding the PLA2 enzyme.

  • Immediately measure the absorbance at the appropriate wavelength for the chosen pH indicator (e.g., 560 nm for phenol red) at 1-minute intervals for 20-30 minutes.

  • The rate of reaction is determined by the rate of change in absorbance.

  • Calculate the percentage of inhibition as described in Protocol 1.

Data Presentation

The quantitative data obtained from the dose-response experiments should be summarized in a table to facilitate comparison and the determination of the IC₅₀ value (the concentration of an inhibitor where the response is reduced by half).

Table 1: Inhibitory Effect of this compound on PLA2 Activity (Example Data)

Compound Concentration (µM)% Inhibition (Mean ± SD, n=3)
0.18.2 ± 1.5
125.6 ± 3.1
1048.9 ± 4.2
5075.3 ± 2.8
10092.1 ± 1.9
IC₅₀ (µM) 10.5

Note: The data presented in this table is hypothetical and serves as an example for data presentation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the inhibitory activity of "this compound" against phospholipase A2. The choice of assay will depend on the specific requirements of the study, such as throughput, sensitivity, and the availability of specialized equipment. It is crucial to include appropriate controls and to perform dose-response experiments to accurately quantify the inhibitory potency of this novel compound. Further studies to elucidate the mechanism of inhibition will be valuable for its development as a potential anti-inflammatory agent.

References

Application Notes and Protocols for 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is a complex lipid molecule classified as a cerebroside.[1][2][3] It has been isolated from the plant Phyllanthus emblica.[1][3] As a ceramide analog, this compound is of interest for its potential to modulate cellular processes such as apoptosis, cell signaling, and inflammation. Ceramide and its analogs are known to be crucial signaling molecules involved in various cellular responses, including the induction of programmed cell death in cancer cells.[4][5][6][7] Furthermore, there is evidence to suggest that this compound may act as a selective inhibitor of phospholipase A2 (PLA2), an enzyme pivotal in the inflammatory cascade.

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, offering detailed protocols for its preparation, application, and the assessment of its biological effects.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₅₀H₉₃NO₉
Molecular Weight 852.27 g/mol [1]
CAS Number 340702-68-3[1]
Appearance White to off-white powder
Solubility Soluble in organic solvents such as DMSO, ethanol, and chloroform. Limited solubility in aqueous solutions.
Storage Store as a powder at -20°C for long-term stability. Stock solutions in DMSO can be stored in aliquots at -20°C for several weeks or at -80°C for months.[8]

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, based on its structural similarity to ceramides and preliminary data, two primary pathways of interest are:

  • Induction of Apoptosis: As a ceramide analog, it is hypothesized to mimic the functions of endogenous ceramides. Ceramides are key mediators of apoptosis, acting through the activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and by influencing the mitochondrial apoptotic pathway.[2][4]

  • Inhibition of Phospholipase A2 (PLA2): This compound has been suggested to selectively inhibit PLA2. PLA2 enzymes are responsible for the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.[9] Inhibition of PLA2 can therefore exert anti-inflammatory effects.

Quantitative Data (Illustrative Examples for Ceramide Analogs)

No specific quantitative data for this compound is currently available in the public domain. The following tables provide examples of data obtained for other short-chain ceramide analogs to serve as a reference for experimental design.

Table 1: Example IC₅₀ Values of a C2-Ceramide Analog in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM)
A549Non-small cell lung cancer2450
PC9Non-small cell lung cancer2450
HT-29Colon CarcinomaNot Specified13-23
Caco-2Colon CarcinomaNot Specified13-23
HRT-18Colon CarcinomaNot Specified13-23

Data is illustrative and based on findings for C2-ceramide.[4][10]

Table 2: Example Apoptosis Induction by Ceramide Analogs in NSCLC Cell Lines

Cell LineTreatment (20 µM for 48h)Early Apoptotic Cells (%)Late Apoptotic Cells (%)
A549Vehicle Control~1-2~2-3
Analog 403~8-15~5-25
Analog 953~10-18~7-30
H460Vehicle Control~1-2~2-3
Analog 403~7-14~6-22
Analog 953~9-16~8-28

Data is illustrative and based on findings for ceramide analogs 403 and 953.[5]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of the compound to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, dissolve 8.52 mg of the compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Treatment

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium, pre-warmed to 37°C

  • 10 mM stock solution of the compound

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Prepare a working solution by diluting the stock solution in complete cell culture medium. To minimize precipitation of the lipid-based compound, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 20 µM in 10 mL of media, add 2 µL of the 10 mM stock to 198 µL of media to create a 100X intermediate solution.

  • Immediately add the required volume of the intermediate solution to the final volume of pre-warmed complete media. Mix gently by inverting the tube.

  • Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of the compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Cells cultured in a 96-well plate

  • Compound-treated and control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]

Visualizations

Signaling Pathway Diagrams

Ceramide_Apoptosis_Pathway Compound 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate Ceramide Increased Intracellular Ceramide Levels Compound->Ceramide JNK JNK Pathway Activation Ceramide->JNK Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Apoptosis Apoptosis JNK->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Hypothetical Ceramide-Induced Apoptosis Pathway.

PLA2_Inhibition_Pathway Compound 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate PLA2 Phospholipase A2 (PLA2) Compound->PLA2 MembranePL Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePL->ArachidonicAcid PLA2 COX_LOX COX & LOX Enzymes ArachidonicAcid->COX_LOX Prostaglandins Prostaglandins COX_LOX->Prostaglandins Leukotrienes Leukotrienes COX_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Proposed PLA2 Inhibition and Anti-Inflammatory Pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture and Treatment cluster_analysis Analysis Stock_Prep Prepare 10 mM Stock Solution in DMSO Treatment Treat Cells with Compound and Vehicle Control Stock_Prep->Treatment Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General Experimental Workflow for Cellular Assays.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.[12]

Disclaimer

This document is intended for research use only. The provided protocols and data are for guidance and may require optimization for specific cell lines and experimental conditions. The biological effects of this compound have not been fully validated for medical applications.

References

Application Notes and Protocols: 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate is a synthetically modified cerebroside, a class of glycosphingolipids crucial for epidermal homeostasis. As precursors to ceramides, cerebrosides play a fundamental role in the formation and maintenance of the skin's water permeability barrier.[1] Glucosylceramides, a major type of cerebroside in the skin, are hydrolyzed by β-glucocerebrosidase to yield ceramides, which are essential lipids in the stratum corneum.[2][3][4] This process is vital for the proper arrangement of lipids in the extracellular matrix, ensuring skin barrier integrity and preventing transepidermal water loss (TEWL).[3][5]

This molecule's structural similarity to endogenous sphingolipids suggests significant potential in dermatological and cosmetic applications for skin barrier repair, hydration, and modulation of skin inflammation. Alterations in ceramide profiles are linked to skin disorders such as atopic dermatitis and psoriasis, making exogenous supplementation a viable therapeutic strategy.[6][7] Furthermore, this compound has been identified as a potential constituent of Phyllanthus emblica (Amla), an extract known for its potent antioxidant and anti-inflammatory properties.[8]

These application notes provide detailed protocols for evaluating the efficacy of this compound in enhancing skin barrier function, increasing skin hydration, and exerting anti-inflammatory effects.

Postulated Mechanisms of Action

Based on its classification as a cerebroside, the primary mechanism of action is hypothesized to be its role as a pro-ceramide. Once applied to the skin, it is expected to be metabolized by cutaneous enzymes into its active ceramide form, which then integrates into the lipid lamellae of the stratum corneum.

Key Hypothesized Functions:

  • Skin Barrier Fortification: Contributes to the intercellular lipid matrix, reducing transepidermal water loss (TEWL).

  • Enhanced Hydration: By improving barrier function, it helps the skin retain its natural moisture.

  • Anti-Inflammatory Modulation: Metabolites, such as sphingosine-1-phosphate (S1P), may modulate inflammatory signaling pathways in keratinocytes.[8][9][10]

The following diagram illustrates the proposed metabolic conversion and integration into the skin barrier.

G cluster_0 Topical Formulation cluster_1 Epidermis cluster_2 Dermatological Effect A 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate B Metabolism by Cutaneous Enzymes (e.g., Esterases, Glucocerebrosidase) A->B Application C Active Ceramide B->C Conversion D Integration into Stratum Corneum Lipid Lamellae C->D E Enhanced Skin Barrier Function D->E Outcome

Fig. 1: Proposed metabolic pathway of the topical cerebroside.

Efficacy Evaluation Protocols

The following sections detail the experimental protocols to substantiate the hypothesized functions of this compound.

Assessment of Skin Barrier Function Enhancement

The integrity of the skin barrier is quantified by measuring Transepidermal Water Loss (TEWL). A lower TEWL value indicates a more robust barrier function.[11][12]

3.1.1 Experimental Protocol: In-Vivo TEWL Measurement

  • Objective: To measure the effect of a topical formulation containing the test compound on skin barrier function.

  • Equipment: Open-chamber TEWL measurement device (e.g., Tewameter®).

  • Subjects: A panel of 20-30 healthy volunteers with signs of dry skin.

  • Procedure:

    • Acclimatization: Subjects acclimatize for 30 minutes in a room with controlled temperature (21±1°C) and humidity (50±5%).[11][13]

    • Baseline Measurement: Define two test areas on the volar forearm of each subject. Perform baseline TEWL measurements on both areas.

    • Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing 1-5% of the compound) to one area. The other area serves as an untreated control.

    • Post-Application Measurements: Measure TEWL at predefined intervals (e.g., 1, 2, 4, and 8 hours post-application).

    • Data Analysis: Calculate the percentage change in TEWL from baseline for both treated and untreated sites. Statistical significance is determined using a paired t-test.

G start Subject Acclimatization (30 min) baseline Baseline TEWL Measurement (Treated & Control Sites) start->baseline application Apply Test Formulation (Treated Site) Apply Placebo/Untreated (Control Site) baseline->application measurements Measure TEWL at T=1h, 2h, 4h, 8h application->measurements analysis Calculate ΔTEWL vs Baseline Statistical Analysis measurements->analysis end Conclusion on Barrier Function analysis->end

Fig. 2: Workflow for in-vivo TEWL measurement.

3.1.2 Data Presentation

Time PointMean TEWL (g/m²/h) - ControlMean TEWL (g/m²/h) - Treated% Change from Baseline (Treated)p-value
Baseline15.2 ± 2.115.4 ± 2.30%-
1 Hour15.1 ± 2.012.5 ± 1.9-18.8%<0.05
4 Hours15.3 ± 2.210.8 ± 1.7-29.9%<0.01
8 Hours15.0 ± 2.111.2 ± 1.8-27.3%<0.01
(Note: Data is hypothetical and for illustrative purposes only.)
Assessment of Skin Hydration

Skin hydration is assessed by measuring the electrical capacitance of the stratum corneum using a Corneometer®. Higher capacitance values correlate with higher water content.[14][15][16]

3.2.1 Experimental Protocol: In-Vivo Corneometry

  • Objective: To quantify the moisturizing effect of a topical formulation with the test compound.

  • Equipment: Corneometer® CM 825 or similar.

  • Subjects: A panel of 20-30 healthy volunteers with clinically dry skin.

  • Procedure:

    • Acclimatization: Subjects acclimatize for 30 minutes under controlled environmental conditions.

    • Baseline Measurement: Designate test and control areas on the volar forearm. Take baseline hydration readings (in arbitrary units, AU) for each site.

    • Application: Apply 2 mg/cm² of the test formulation to the designated area. The control area remains untreated.

    • Post-Application Measurements: Perform hydration measurements at 1, 2, 4, and 8 hours post-application.

    • Data Analysis: Compare the mean Corneometer® units of the treated site to the control site at each time point.

3.2.2 Data Presentation

Time PointMean Hydration (AU) - ControlMean Hydration (AU) - Treated% Increase from Baseline (Treated)p-value
Baseline35.5 ± 4.535.8 ± 4.70%-
1 Hour36.0 ± 4.655.2 ± 5.1+54.2%<0.01
4 Hours35.7 ± 4.550.1 ± 4.9+40.0%<0.01
8 Hours35.2 ± 4.345.6 ± 4.8+27.4%<0.01
(Note: Data is hypothetical and for illustrative purposes only.)
Assessment of Anti-Inflammatory Activity

The anti-inflammatory potential can be evaluated in vitro by measuring the reduction of pro-inflammatory markers in human keratinocytes (HaCaT cells) after an inflammatory stimulus.[4][17][18][19]

3.3.1 Experimental Protocol: In-Vitro Cytokine Assay

  • Objective: To determine if the test compound can reduce the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from stimulated keratinocytes.

  • Materials: Human keratinocyte cell line (HaCaT), cell culture reagents, Lipopolysaccharide (LPS) or TNF-α/IFN-γ to induce inflammation, ELISA kits for IL-6 and IL-8.

  • Procedure:

    • Cell Culture: Culture HaCaT cells to 80-90% confluency in 24-well plates.

    • Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 1, 10, 50 µM) for 4 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

    • Inflammatory Challenge: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) to the wells (except for the unstimulated control) and incubate for 24 hours.[17]

    • Supernatant Collection: Collect the cell culture supernatant from each well.

    • ELISA: Quantify the concentration of IL-6 and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

    • Data Analysis: Normalize cytokine levels to the stimulated control and calculate the percentage inhibition for each concentration of the test compound.

G start Culture HaCaT Cells to 80% Confluency pretreat Pre-treat with Test Compound (Vehicle, Dexamethasone controls) start->pretreat stimulate Induce Inflammation (e.g., with LPS) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Quantify IL-6 & IL-8 via ELISA collect->elisa analysis Calculate % Inhibition of Cytokines elisa->analysis end Conclusion on Anti-Inflammatory Effect analysis->end

Fig. 3: Workflow for in-vitro anti-inflammatory assay.

3.3.2 Data Presentation

TreatmentIL-6 Concentration (pg/mL)% Inhibition of IL-6IL-8 Concentration (pg/mL)% Inhibition of IL-8
Unstimulated Control50 ± 8-80 ± 12-
Stimulated Control (LPS)850 ± 450%1200 ± 700%
Test Compound (10 µM) + LPS420 ± 3050.6%650 ± 5545.8%
Test Compound (50 µM) + LPS250 ± 2270.6%400 ± 4066.7%
Dexamethasone (1 µM) + LPS180 ± 1978.8%310 ± 3574.2%
(Note: Data is hypothetical and for illustrative purposes only.)

Hypothesized Signaling Pathway Modulation

Ceramides and their metabolites are known signaling molecules that regulate keratinocyte proliferation, differentiation, and apoptosis.[6][20] The conversion of ceramides to sphingosine and subsequently to sphingosine-1-phosphate (S1P) can activate specific G-protein coupled receptors (S1PRs), influencing inflammatory responses.[8][9] We hypothesize that this compound, upon conversion to its corresponding ceramide and subsequent metabolites, can modulate pathways that enhance skin barrier protein expression and suppress pro-inflammatory signaling.

G cluster_pathways Downstream Effects cluster_barrier Barrier Enhancement cluster_inflammation Inflammation Modulation compound Topical Cerebroside (Pro-Ceramide) ceramide Intracellular Ceramide compound->ceramide Metabolism sphingosine Sphingosine ceramide->sphingosine Ceramidase caspase14 ↑ Caspase-14 Expression ceramide->caspase14 Signals tgm ↑ Transglutaminase Activity ceramide->tgm barrier_proteins ↑ Involucrin, Filaggrin ceramide->barrier_proteins s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase (SPHK) s1pr S1P Receptors (S1PR1, S1PR2) s1p->s1pr Binds nfkb ↓ NF-κB Activation s1pr->nfkb differentiation Keratinocyte Differentiation caspase14->differentiation tgm->differentiation barrier_proteins->differentiation cytokines ↓ Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) nfkb->cytokines

Fig. 4: Hypothesized signaling pathways in keratinocytes.

Conclusion

This compound represents a promising molecule for advanced cosmetic and dermatological formulations. Its role as a ceramide precursor positions it as a key ingredient for restoring skin barrier function, improving hydration, and mitigating inflammatory skin conditions. The protocols outlined in these notes provide a robust framework for the systematic evaluation of its efficacy. Further research into its specific interactions with cutaneous enzymes and signaling pathways will continue to elucidate its full therapeutic potential.

References

Troubleshooting & Optimization

Stability issues of "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" in solution. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for "this compound" in solution?

A1: The primary stability concern for this molecule in solution is the hydrolysis of its four acetate ester groups. Ester bonds are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions, as well as by esterase enzymes that may be present in biological samples or cell culture media. This degradation would result in the formation of the partially or fully deacetylated parent triol, altering the compound's physicochemical properties and biological activity.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: While specific stability data for "this compound" is limited, general recommendations for acetylated ceramides and other lipids should be followed to minimize degradation. Stock solutions, preferably in an anhydrous aprotic solvent like DMSO, should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles. For its unacetylated precursor, it is recommended to prepare and use solutions on the same day, suggesting that the acetylated form may also have limited stability in solution, especially in aqueous or protic solvents.

Q3: How can I assess the stability of my solution?

A3: The stability of "this compound" in your experimental solution can be assessed by monitoring its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products would indicate instability.

Q4: In which signaling pathways might this compound be involved, and why is its stability important for studying them?

A4: The core structure of this molecule is a ceramide analog. Ceramides are well-established second messengers in various signaling pathways, most notably in regulating cellular processes like apoptosis (programmed cell death), cell cycle arrest, and senescence.[1][2][3] The stability of the tetraacetate derivative is crucial because its acetyl groups significantly alter its polarity and membrane permeability, which in turn can affect its cellular uptake, subcellular localization, and interaction with protein targets. Degradation to the more polar parent triol would likely change its biological activity and could lead to misleading experimental results.

Troubleshooting Guides

This section provides guidance on common issues encountered during experiments with "this compound".

Issue 1: Inconsistent or lower-than-expected biological activity.
  • Possible Cause 1: Degradation of the compound in the stock solution.

    • Troubleshooting Steps:

      • Prepare a fresh stock solution from the solid compound.

      • Analyze the old and new stock solutions by HPLC or LC-MS to check for the presence of degradation products.

      • If degradation is confirmed, discard the old stock and use freshly prepared solutions for future experiments. Always store stock solutions in small, single-use aliquots at -80°C.

  • Possible Cause 2: Instability in the experimental buffer or cell culture medium.

    • Troubleshooting Steps:

      • Assess the stability of the compound in your experimental medium over the time course of your experiment. Incubate the compound in the medium at the experimental temperature and take samples at different time points for HPLC or LC-MS analysis.

      • If instability is observed, consider modifying the experimental conditions, such as adjusting the pH to be closer to neutral or reducing the incubation time.

      • For cell-based assays, be aware of potential enzymatic degradation by cellular esterases.

Issue 2: Appearance of unexpected peaks in chromatograms during analytical quantification.
  • Possible Cause: Hydrolysis of the acetate groups.

    • Troubleshooting Steps:

      • Hypothesize the structures of potential degradation products (mono-, di-, tri-deacetylated and the fully deacetylated parent compound).

      • If using mass spectrometry, look for the corresponding molecular ions of these potential degradation products in your chromatograms.

      • To confirm, you can intentionally hydrolyze a small sample of the compound under mild acidic or basic conditions and compare the resulting chromatogram with your experimental sample.

Data Presentation

Due to the lack of specific quantitative stability data in the public domain for "this compound," the following table summarizes qualitative stability expectations based on the general chemistry of acetylated lipids.

ParameterConditionExpected StabilityRationale
Solvent Anhydrous aprotic (e.g., DMSO, DMF)HighMinimizes hydrolysis by excluding water.
Protic (e.g., ethanol, methanol)ModerateCan participate in solvolysis of esters.
Aqueous buffersLow to ModerateWater is a reactant for hydrolysis. Stability is pH-dependent.
pH Neutral (pH 6-8)ModerateEster hydrolysis is slowest at neutral pH.
Acidic (pH < 6)LowAcid-catalyzed hydrolysis of esters.
Basic (pH > 8)LowBase-catalyzed (saponification) of esters is generally faster than acid-catalyzed hydrolysis.
Temperature -80°CHighLow temperature significantly slows down chemical reactions.
-20°CGoodSuitable for short to medium-term storage of stock solutions.
4°CLowIncreased rate of hydrolysis compared to frozen storage.
Room Temperature (20-25°C)Very LowSignificant degradation can be expected over short periods in solution.
Freeze-Thaw Cycles Multiple cyclesLowCan introduce moisture and accelerate degradation. Aliquoting is highly recommended.

Experimental Protocols

Protocol for Assessing the Stability of "this compound" in Solution by LC-MS

This protocol provides a general framework for a stability study. Specific parameters may need to be optimized for your instrument and experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of the solid compound and dissolve it in anhydrous DMSO to a final concentration of 10 mM.

  • Preparation of Stability Samples:

    • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer (e.g., phosphate-buffered saline, cell culture medium).

    • Prepare several identical samples for analysis at different time points.

  • Incubation:

    • Incubate the samples at the desired temperature (e.g., 37°C for cell culture experiments).

    • Define your time points for analysis (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for LC-MS:

    • At each time point, take an aliquot of the sample and quench any potential enzymatic activity by adding a cold organic solvent (e.g., 4 volumes of ice-cold acetonitrile).

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS Analysis:

    • LC System: A reverse-phase HPLC system.

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the compound and its potential degradation products.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS Detector: An electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

    • Analysis Mode: Monitor the parent ion of "this compound" and the expected ions of its deacetylated products using selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

  • Data Analysis:

    • Plot the peak area of the parent compound against time. A decrease in the peak area indicates degradation.

    • Calculate the percentage of the compound remaining at each time point relative to time zero.

Visualizations

Stability_Troubleshooting_Workflow cluster_issue Observed Issue cluster_investigation Initial Investigation cluster_analysis Analytical Verification cluster_conclusion Conclusion & Action Issue Inconsistent or No Biological Effect Check_Stock Check Stock Solution (Age, Storage) Issue->Check_Stock Check_Protocol Review Experimental Protocol Issue->Check_Protocol Analyze_Stock Analyze Stock by HPLC/LC-MS Check_Stock->Analyze_Stock Stability_Study Perform Time-Course Stability Study in Medium Check_Protocol->Stability_Study Degradation_Confirmed Degradation Confirmed Analyze_Stock->Degradation_Confirmed Degradation Products Found No_Degradation Compound is Stable Analyze_Stock->No_Degradation No Degradation Stability_Study->Degradation_Confirmed Compound Degrades Stability_Study->No_Degradation Compound Stable Prepare_Fresh Prepare Fresh Stock & Aliquot Degradation_Confirmed->Prepare_Fresh Modify_Protocol Modify Experimental Conditions Degradation_Confirmed->Modify_Protocol Other_Factors Investigate Other Experimental Factors No_Degradation->Other_Factors

Caption: Troubleshooting workflow for investigating stability issues.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome Stimuli Stress Signals (e.g., UV, TNF-α) SMase Sphingomyelinase Activation Stimuli->SMase DeNovo De Novo Synthesis Stimuli->DeNovo Ceramide Ceramide Accumulation SMase->Ceramide DeNovo->Ceramide CAPPs Activation of Ceramide-Activated Protein Phosphatases (CAPPs) Ceramide->CAPPs JNK Activation of JNK/SAPK Pathway Ceramide->JNK Mitochondria Mitochondrial Outer Membrane Permeabilization Ceramide->Mitochondria Caspase Caspase Activation CAPPs->Caspase JNK->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A representative ceramide-mediated apoptosis signaling pathway.

References

Technical Support Center: Optimizing Liposome Preparation with 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate in liposome preparations. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Disclaimer: this compound is a novel cerebroside derivative. As specific literature on its application in liposomes is limited, this guide is based on established principles of liposome formulation with structurally similar compounds, such as ceramides and other hydrophobic lipids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why use it in liposomes?

A1: this compound is a synthetic cerebroside. Cerebrosides are a class of glycosphingolipids that are important components of cell membranes. Incorporating this molecule into liposomes can be intended to mimic cellular membranes, enhance stability, or modulate the release of encapsulated therapeutic agents.

Q2: What are the main challenges when incorporating this compound into liposomes?

A2: Due to its hydrophobic nature and complex structure, challenges may include poor solubility in aqueous media, a tendency to aggregate, and difficulties in achieving a homogenous lipid mixture. These factors can lead to issues with liposome size, stability, and encapsulation efficiency.[1][2]

Q3: Which method is recommended for preparing liposomes with this compound?

A3: The thin-film hydration method is a widely used and reproducible technique for preparing liposomes with hydrophobic compounds.[3][4][5] It involves dissolving the lipids in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous solution.

Q4: How can I improve the stability of liposomes containing this compound?

A4: Liposome stability can be enhanced by optimizing the lipid composition, such as by including cholesterol or PEGylated lipids.[6][7] Cholesterol is known to modulate membrane fluidity and rigidity, which can improve stability.[6][8] PEGylated lipids create a protective layer that can prevent aggregation.[7]

Q5: What characterization techniques are essential for these liposomes?

A5: Key characterization techniques include Dynamic Light Scattering (DLS) to determine particle size and polydispersity index (PDI), Zeta Potential analysis for surface charge and colloidal stability, and Cryo-Transmission Electron Microscopy (Cryo-TEM) to visualize the morphology and lamellarity of the liposomes.[9][10][11][12] High-Performance Liquid Chromatography (HPLC) can be used to quantify the encapsulation efficiency.[9][11]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Encapsulation Efficiency Poor solubility of the active pharmaceutical ingredient (API) in the aqueous phase. Drug leakage during liposome formation.For hydrophilic drugs, consider using a remote loading method with a pH or ion gradient. For lipophilic drugs, ensure it is well-dissolved with the lipids in the organic phase.[]
Liposome Aggregation Insufficient surface charge. Hydrophobic interactions between liposomes.Incorporate a charged lipid (e.g., DSPG) to increase electrostatic repulsion.[14] Include a PEGylated lipid in the formulation to provide steric hindrance.[7]
Inconsistent Particle Size (High PDI) Incomplete hydration of the lipid film. Inefficient size reduction method.Ensure the hydration temperature is above the transition temperature (Tc) of all lipids.[15] Use extrusion with polycarbonate membranes for a more uniform size distribution.[15]
Formation of a Precipitate During Preparation The compound is not fully dissolved in the organic solvent. The concentration of the compound exceeds its solubility limit in the lipid bilayer.Use a co-solvent system (e.g., chloroform:methanol) to improve solubility.[3] Optimize the molar ratio of the compound to other lipids.
Phase Separation of Lipids Immiscibility of the compound with other lipids in the bilayer.Screen different helper lipids (e.g., various phosphatidylcholines) to find a more compatible mixture. Perform differential scanning calorimetry (DSC) to assess lipid miscibility.

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound, followed by size reduction to form large unilamellar vesicles (LUVs).

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Dissolution: Dissolve this compound, phosphatidylcholine, and cholesterol in the chloroform/methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask. Ensure the water bath temperature is above the transition temperature of the lipids.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydration: Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the lipid transition temperature.[15] This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[15] Repeat the extrusion process 11-21 times to ensure a narrow size distribution.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute the liposome suspension in the hydration buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.[16]

  • Aim for a PDI value below 0.2 for a homogenous population.[14]

2. Zeta Potential Measurement:

  • Dilute the liposome suspension in an appropriate low-ionic-strength buffer.

  • Measure the electrophoretic mobility using a laser Doppler velocimetry-based instrument to determine the zeta potential. A value greater than |±20 mV| generally indicates good colloidal stability.[14]

3. Encapsulation Efficiency Determination:

  • Separate the unencapsulated drug from the liposomes using size exclusion chromatography or dialysis.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

  • Quantify the amount of encapsulated drug using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

Data Presentation

The following tables present hypothetical data to illustrate the effects of formulation variables on liposome characteristics.

Table 1: Effect of Molar Ratio on Liposome Properties

FormulationMolar Ratio (PC:Chol:Compound)Mean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
F165:30:5120 ± 50.15-5 ± 285 ± 4
F260:30:10135 ± 70.18-8 ± 382 ± 5
F355:30:15150 ± 90.22-12 ± 475 ± 6

Table 2: Influence of Cholesterol Content on Liposome Stability

FormulationCholesterol (mol%)Initial Particle Size (nm)Particle Size after 1 month at 4°C (nm)
S120140 ± 6180 ± 10
S230130 ± 5145 ± 8
S340125 ± 4130 ± 6

Visualizations

Liposome_Preparation_Workflow cluster_prep Thin-Film Hydration Method A 1. Lipid Dissolution (Compound, PC, Cholesterol in Organic Solvent) B 2. Film Formation (Rotary Evaporation) A->B C 3. Drying (High Vacuum) B->C D 4. Hydration (Aqueous Buffer, T > Tc) C->D E 5. Size Reduction (Extrusion) D->E F Final Liposome Suspension E->F

Caption: Workflow of the thin-film hydration method for liposome preparation.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem High PDI (> 0.2) Cause1 Incomplete Hydration Problem->Cause1 Cause2 Inefficient Sizing Problem->Cause2 Solution1 Increase Hydration Time/Temp Cause1->Solution1 Solution2 Increase Extrusion Cycles Cause2->Solution2

Caption: Troubleshooting logic for inconsistent liposome particle size.

References

Technical Support Center: Overcoming Aggregation of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" in aqueous solutions during experimental procedures.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues you might encounter during your experiments.

Issue 1: Precipitate Formation or Cloudiness Observed When Preparing Aqueous Solutions

Question: I am trying to dissolve this compound in my aqueous buffer for an in vitro assay, but I observe a persistent precipitate or cloudiness. What is causing this and how can I resolve it?

Answer: This is a common challenge due to the lipophilic nature and low aqueous solubility of this ceramide analog. The observed precipitation or cloudiness is likely due to the aggregation of the molecule in the aqueous environment. Here are several strategies to overcome this issue, starting with the most common and effective methods.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white solid that is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and chloroform/methanol mixtures.[1][2] However, it has very limited solubility in purely aqueous solutions, which often leads to aggregation.[1]

Q2: What is the recommended method for preparing a stock solution?

A2: The recommended method is to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO or 100% ethanol.[1][3][4] For instance, a stock solution of 10-20 mM can be prepared by dissolving the compound in the organic solvent, aided by vortexing and gentle warming (e.g., 37°C) or brief sonication if necessary.[1]

Q3: How should I dilute the stock solution into my aqueous experimental medium?

A3: To minimize precipitation, the organic stock solution should be added to the aqueous buffer while vigorously vortexing or stirring.[1] This rapid dispersion helps to prevent the molecules from aggregating as they come into contact with the aqueous environment. It is crucial to add the stock solution to the buffer, not the other way around.

Q4: What is the maximum recommended final concentration of the organic solvent in my assay?

A4: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your experimental medium should be kept to a minimum, typically below 0.5% (v/v), and ideally not exceeding 0.1% (v/v), to avoid solvent-induced artifacts or cytotoxicity in cell-based assays.[4] Always include a vehicle control with the same final concentration of the solvent in your experiments.

Q5: Can I use surfactants to improve the solubility and prevent aggregation?

A5: Yes, non-ionic surfactants can be effective in increasing the apparent solubility and preventing the aggregation of lipophilic compounds. Commonly used surfactants include Tween® 20 and Pluronic® F-68.[5][6][7] It is advisable to prepare your aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the organic stock solution of the compound.

Q6: How does pH affect the solubility of this compound?

Q7: How can I detect and quantify aggregation in my solution?

A7: Several biophysical techniques can be used to detect and characterize aggregation. Dynamic Light Scattering (DLS) is a common method to determine the size of particles in a solution and can quantify the presence and size of aggregates.[11] Fluorescence-based assays using hydrophobic dyes like pyrene can also be employed to determine the critical aggregation concentration (CAC).[12] Additionally, Transmission Electron Microscopy (TEM) can be used to visualize aggregates.[12]

Data Presentation

Table 1: Solubility of Similar Ceramide Analogs in Various Solvents

Ceramide AnalogSolventSolubilityReference
C2 CeramideEthanol~33 mg/mL[13]
DMSO~20 mg/mL[13]
Dimethyl formamide~22 mg/mL[13]
PBS (pH 7.2)~50 µg/mL[13]
C6 CeramideEthanol, DMSO, Dimethyl formamide~20 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]
C8-CeramideDMSO>20 mg/mL (>47 mM)[1]
Ethanol>33 mg/mL (>77.5 mM)[1]
PBS (pH 7.2)<0.05 mg/mL (<0.12 mM)[1]
C24:1 CeramideEthanol~3 mg/mL[14]
DMSO<20 µg/mL[14]
Dimethyl formamide>5.5 mg/mL[14]
PBS (pH 7.2)<20 µg/mL[14]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[14]

Note: The data presented is for structurally similar ceramide analogs and should be used as a guideline. The exact solubility of "this compound" may vary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, nuclease-free microcentrifuge tubes or glass vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Weighing: Carefully weigh the desired amount of the compound powder in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the appropriate volume of DMSO or 100% ethanol to achieve the desired high concentration (e.g., 10-20 mM).

  • Dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there is no remaining particulate matter. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for several months.[1]

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

Objective: To dilute the organic stock solution into an aqueous buffer for experimental use while minimizing aggregation.

Materials:

  • Concentrated stock solution of the compound (from Protocol 1)

  • Pre-warmed (to experimental temperature) aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical tube or beaker

  • Vortex mixer or magnetic stirrer

Procedure:

  • Buffer Preparation: Place the required volume of the pre-warmed aqueous buffer into a sterile conical tube or beaker.

  • Dilution: While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration.

  • Mixing: Continue to vortex or stir for a few minutes to ensure the compound is evenly dispersed.

  • Immediate Use: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of aggregation over time.

Protocol 3: Using Surfactants to Prevent Aggregation

Objective: To prepare an aqueous working solution using a surfactant to enhance solubility and prevent aggregation.

Materials:

  • Concentrated stock solution of the compound (from Protocol 1)

  • Aqueous buffer

  • Surfactant (e.g., Tween® 20 or Pluronic® F-68)

  • Sterile conical tube or beaker

  • Vortex mixer or magnetic stirrer

Procedure:

  • Surfactant-Containing Buffer: Prepare the aqueous buffer containing the desired concentration of the surfactant (e.g., 0.01% to 0.1% v/v). Ensure the surfactant is fully dissolved.

  • Dilution: While vigorously vortexing or stirring the surfactant-containing buffer, slowly add the required volume of the organic stock solution to achieve the final desired concentration of the compound.

  • Mixing: Continue to vortex or stir for a few minutes for complete dispersion.

  • Use: Use the prepared solution in your experiment. The surfactant should help to maintain the compound in a monomeric or small micellar state.

Mandatory Visualization

experimental_workflow cluster_stock_prep Protocol 1: Stock Solution Preparation cluster_working_prep Protocol 2: Aqueous Working Solution cluster_troubleshooting Troubleshooting Logic weigh Weigh Compound add_solvent Add Organic Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve store Store at -20°C dissolve->store add_stock Add Stock to Buffer (with vigorous mixing) store->add_stock prep_buffer Prepare Aqueous Buffer prep_buffer->add_stock use_immediately Use Immediately add_stock->use_immediately start Precipitate Observed? check_solvent Organic Solvent Conc. < 0.5%? start->check_solvent check_solvent->add_stock No, adjust dilution use_surfactant Consider Surfactant (Protocol 3) check_solvent->use_surfactant Yes optimize_ph Optimize Buffer pH use_surfactant->optimize_ph success Clear Solution optimize_ph->success troubleshooting_pathway cluster_dissolution Initial Dissolution Strategy cluster_advanced Advanced Strategies cluster_verification Verification start Start: Aggregation Issue stock 1. Prepare high-concentration stock in DMSO/Ethanol start->stock dilute 2. Add stock to aqueous buffer with vigorous mixing stock->dilute low_solvent 3. Keep final organic solvent conc. < 0.5% dilute->low_solvent visual Visual Inspection (Clarity) low_solvent->visual surfactant A. Use Surfactants (e.g., Tween 20, Pluronic F-68) ph_adjust B. Adjust Buffer pH surfactant->ph_adjust cosolvent C. Co-solvent System (e.g., Ethanol:Dodecane) ph_adjust->cosolvent dls Dynamic Light Scattering (DLS) cosolvent->dls end End: Stable Solution dls->end visual->surfactant Aggregation Persists visual->end Clear Solution

References

Technical Support Center: Phospholipase A2 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting phospholipase A2 (PLA2) inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during PLA2 inhibition assays in a question-and-answer format, providing potential causes and solutions.

1. High Variability Between Replicates

  • Question: Why am I observing high variability between my replicate wells?

    • Potential Causes:

      • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[1]

      • Improper Mixing: Inadequate mixing of reagents within the wells can lead to non-uniform reaction rates.[1][2]

      • Temperature Gradients: Temperature fluctuations across the assay plate can affect enzyme activity unevenly.[1][2]

      • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics.[1]

    • Solutions:

      • Ensure pipettes are properly calibrated and use consistent pipetting techniques.

      • Thoroughly mix the contents of each well after adding all reagents.

      • Use a temperature-controlled incubator and allow the plate to equilibrate to the desired temperature before starting the reaction.[1][2]

      • To minimize edge effects, avoid using the outer wells of the plate for critical samples or fill them with buffer.[1]

2. Low or No Enzyme Activity (Weak Signal)

  • Question: My assay shows very low signal or appears to have no enzyme activity. What could be the problem?

    • Potential Causes:

      • Inactive Enzyme: The PLA2 enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[2]

      • Incorrect Assay Buffer Conditions: The pH of the assay buffer may not be optimal for the specific PLA2 isoform being used.[2][3]

      • Substrate Degradation: The phospholipid substrate can degrade, especially if not stored correctly or if the solution is old.[2]

      • Missing Essential Cofactors: Many PLA2 enzymes require calcium for activity.[3][4][5]

    • Solutions:

      • Ensure the enzyme is stored at the recommended temperature and aliquot it to avoid multiple freeze-thaw cycles.[2]

      • Verify that the assay buffer pH is within the optimal range for your PLA2 enzyme.[2]

      • Prepare substrate solutions fresh for each experiment and protect them from light if they are light-sensitive.[2]

      • Check that the assay buffer contains the necessary cofactors, such as CaCl2, at the appropriate concentration.[3][4]

3. Unexpected Inhibitor Potency (IC50 Values)

  • Question: My inhibitor is showing a much lower IC50 (higher potency) than expected. Why?

    • Potential Causes:

      • Incorrect Inhibitor Concentration: The actual concentration of the inhibitor stock solution may be higher than calculated.

      • Non-Specific Inhibition: The compound might be inhibiting the enzyme through non-specific mechanisms, such as forming aggregates at high concentrations.[1]

      • Assay Artifacts: The test compound may interfere with the detection method (e.g., autofluorescence or absorbance), leading to a false-positive signal.[1][6]

    • Solutions:

      • Verify the concentration and purity of your inhibitor stock.

      • Test for compound aggregation and consider adding a non-ionic detergent to the assay buffer.

      • Run a control experiment with the compound but without the enzyme to check for interference with the assay signal.[2]

  • Question: My inhibitor is showing a much higher IC50 (lower potency) than expected, or I'm not seeing any inhibition.

    • Potential Causes:

      • Inactive or Degraded Inhibitor: The inhibitor may have degraded during storage.[1]

      • Incorrect Inhibitor Concentration: The actual concentration of the inhibitor may be lower than stated due to degradation or precipitation.[1]

      • Inhibitor Insolubility: The compound may not be soluble in the assay buffer at the tested concentrations.[1][2]

      • High Enzyme Concentration: If the enzyme concentration is too high, a higher concentration of the inhibitor will be needed to achieve 50% inhibition.[1]

      • Substrate Competition: For competitive inhibitors, a high substrate concentration can reduce the apparent potency.[1]

    • Solutions:

      • Prepare fresh dilutions of the inhibitor for each experiment.[2]

      • Verify the concentration and purity of the inhibitor stock solution.

      • Check the solubility of the inhibitor in the assay buffer. A small amount of a solvent like DMSO can help, but vehicle controls are essential.[1][6]

      • Optimize the enzyme concentration to ensure the reaction rate is in the linear range.[6]

      • If the inhibitor is competitive, consider using a lower substrate concentration.[1]

4. Atypical Dose-Response Curve

  • Question: Why is my dose-response curve flat?

    • Explanation: A flat dose-response curve suggests that the inhibitor is not effective at the concentrations tested. This could be due to several reasons already mentioned, such as an inactive inhibitor, inhibitor insolubility, or incorrect assay conditions.[1]

  • Question: Why is my dose-response curve shifted?

    • Explanation: A shift in the dose-response curve can indicate changes in the potency of the inhibitor. A leftward shift means higher potency (lower IC50), while a rightward shift indicates lower potency (higher IC50). The reasons for these shifts are outlined in the "Unexpected Inhibitor Potency" section.

5. High Background Signal

  • Question: I am observing a high background signal in my assay. What can I do?

    • Potential Causes:

      • Autofluorescence/Absorbance of Test Compounds: The inhibitor or other components in the sample may have intrinsic fluorescence or absorbance at the wavelengths used for detection.[2]

      • Contaminated Reagents or Microplates: Reagents or the microplate itself may be contaminated with fluorescent or absorbing substances.[2]

      • Substrate Self-Hydrolysis: The substrate may be unstable and hydrolyzing spontaneously.

    • Solutions:

      • Run a blank control containing all reaction components except the enzyme to measure the background signal from the compound and other reagents. Subtract this background reading from all measurements.[2]

      • Use fresh, high-quality reagents and new, clean microplates. For fluorescence assays, use non-fluorescent plates.[2]

      • Assess the stability of your substrate under the assay conditions by incubating it in the assay buffer without the enzyme and measuring the signal over time.

Data Presentation: Quantitative Parameters

The following table summarizes typical concentration ranges and conditions for PLA2 inhibition assays. Note that these are general guidelines and should be optimized for your specific enzyme, substrate, and assay format.

ParameterTypical Range/ValueNotes
Enzyme Concentration Empirically DeterminedShould provide a linear reaction rate over the assay time course.[6]
Substrate Concentration 10 µM - 100 µMOften near the Km value. For competitive inhibitors, lower concentrations may be needed.[1][7][8]
Inhibitor Concentration Wide Range (e.g., 1 nM - 100 µM)A wide range spanning several orders of magnitude around the expected IC50 is recommended.[6]
Positive Control (e.g., Darapladib) Varies (e.g., ~0.25 nM for Lp-PLA2)Use a known inhibitor for the specific PLA2 isoform.[1][6]
Vehicle Control (e.g., DMSO) < 1% (v/v)The final concentration of the solvent used to dissolve the inhibitor should be consistent across all wells and low enough to not affect enzyme activity.[1][6]
pH 7.4 - 8.5Highly dependent on the specific PLA2 isoform.[3][4]
Temperature 25°C or 37°CShould be kept constant throughout the experiment.[4]
Calcium Chloride (CaCl2) 1 - 10 mMEssential cofactor for many PLA2 enzymes.[3][4]

Experimental Protocols

Detailed Methodology: Fluorometric PLA2 Inhibition Assay

This protocol provides a general framework for a fluorometric PLA2 inhibition assay using a 96-well plate format. Specific details may need to be optimized.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer for your PLA2 isoform (e.g., Tris-HCl or HEPES) at the optimal pH. Include necessary cofactors like CaCl2.[3][8]

    • PLA2 Enzyme Solution: Prepare a stock solution of the PLA2 enzyme in cold assay buffer. Dilute to the desired working concentration immediately before use.[6][7]

    • Substrate Solution: Prepare a stock solution of a fluorescent phospholipid substrate (e.g., NBD-PE) in a suitable solvent like ethanol. Dilute to the final working concentration in assay buffer.[7]

    • Inhibitor Solutions: Prepare a stock solution of the test compound, typically in DMSO. Perform serial dilutions to create a range of concentrations to be tested.[6][7]

    • Positive Control: Prepare a solution of a known PLA2 inhibitor (e.g., Indoxam or Darapladib) at a concentration known to cause significant inhibition.[1][7]

  • Assay Plate Setup:

    • Add the diluted inhibitor solutions to the respective wells of a 96-well plate.

    • Include control wells:

      • Vehicle Control (100% Activity): Contains assay buffer and the same concentration of solvent (e.g., DMSO) as the inhibitor wells, but no inhibitor.[6]

      • Positive Control: Contains the known inhibitor.[7]

      • No-Enzyme Control (Background): Contains all components, including the highest concentration of the test compound, but no enzyme. This is used to correct for background fluorescence.[2][6]

    • Add the diluted PLA2 enzyme solution to all wells except the no-enzyme control wells.

    • Incubate the plate for a predetermined time (e.g., 10-20 minutes) at the desired temperature to allow for inhibitor binding to the enzyme.[9][10]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.[2][6]

    • Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with the appropriate excitation and emission wavelengths.[2]

  • Data Analysis:

    • Subtract the background fluorescence reading (from the no-enzyme control) from all other readings.[2]

    • Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates relative to the vehicle control (which represents 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model (e.g., four-parameter logistic model) to determine the IC50 value.[6]

Visualizations

Signaling Pathway: PLA2 and Eicosanoid Production

PLA2_Signaling Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Substrate ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Lysophospholipid Lysophospholipid PLA2->Lysophospholipid Inhibitor PLA2 Inhibitor Inhibitor->PLA2 Inhibition COX Cyclooxygenases (COX) ArachidonicAcid->COX LOX Lipoxygenases (LOX) ArachidonicAcid->LOX Inflammation Inflammation Lysophospholipid->Inflammation Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: General signaling pathway of PLA2 and its inhibition.

Experimental Workflow: Troubleshooting PLA2 Inhibition Assays

Troubleshooting_Workflow Start Experiment Start: Unexpected Results Problem_HighVar High Variability? Start->Problem_HighVar Problem_NoSignal Low/No Signal? Problem_HighVar->Problem_NoSignal No Solution_HighVar Check Pipetting Check Mixing Control Temperature Problem_HighVar->Solution_HighVar Yes Problem_IC50 Unexpected IC50? Problem_NoSignal->Problem_IC50 No Solution_NoSignal Check Enzyme Activity Check Buffer pH/Cofactors Prepare Fresh Substrate Problem_NoSignal->Solution_NoSignal Yes Solution_IC50_Low High Potency (Low IC50): Verify Inhibitor Concentration Check for Compound Interference Test for Aggregation Problem_IC50->Solution_IC50_Low Too Low Solution_IC50_High Low Potency (High IC50): Verify Inhibitor Concentration Check Solubility Optimize Enzyme Conc. Problem_IC50->Solution_IC50_High Too High Re_Optimize Re-run Assay with Optimized Conditions Problem_IC50->Re_Optimize Normal Solution_HighVar->Re_Optimize Solution_NoSignal->Re_Optimize Solution_IC50_Low->Re_Optimize Solution_IC50_High->Re_Optimize

Caption: A logical workflow for troubleshooting common PLA2 assay issues.

References

Technical Support Center: Purification of Synthetic 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals involved in the purification of the synthetic ceramide analog, "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate".

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Question 1: I am having difficulty dissolving my crude synthetic product for purification. Which solvents should I try?

Answer: The solubility of this long-chain, acetylated ceramide analog can be challenging due to its amphipathic nature. A systematic solvent screening is recommended. Start with solvents in which long-chain lipids are typically soluble and adjust polarity as needed.

Data Presentation: Solvent Screening for Crude Product

Solvent SystemTemperatureSolubilityObservations
HexaneRoom Temp.PoorInsoluble
Hexane60°CPartialOily residue remains
Dichloromethane (DCM)Room Temp.GoodSolution slightly hazy
Chloroform:Methanol (9:1)Room Temp.ExcellentClear solution
Ethyl AcetateRoom Temp.ModerateSuspension formed
Ethyl Acetate50°CGoodDissolves upon heating
Tetrahydrofuran (THF)Room Temp.ExcellentClear solution
TolueneRoom Temp.ModerateForms a gel-like mixture
Toluene80°CGoodDissolves upon heating

Recommendation: For chromatographic purification, Chloroform:Methanol or Dichloromethane with a small percentage of a more polar solvent like methanol are good starting points. For recrystallization, consider a binary solvent system like Toluene/Hexane or Ethyl Acetate/Hexane.

Question 2: My primary purification by silica gel chromatography is yielding a product with persistent impurities. How can I improve the separation?

Answer: Co-elution of structurally similar impurities is a common challenge. These may include unreacted starting materials, diastereomers, or incompletely acetylated intermediates. Optimizing your chromatographic conditions is crucial.

Troubleshooting Steps:

  • Modify the Solvent Gradient: A shallow gradient elution can enhance the resolution between your target compound and closely related impurities. Start with a non-polar mobile phase and gradually increase the polarity.

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase.

    • Reverse-Phase Chromatography (C18): This technique separates molecules based on hydrophobicity. Given the long alkyl chains of your compound, this can be a very effective method. Elution is typically performed with a gradient of solvents like methanol/water or acetonitrile/water.

    • Aminopropyl-bonded Silica: This can offer different selectivity compared to standard silica gel, particularly for compounds with hydrogen bonding capabilities.[1]

  • Sample Loading: Ensure the crude sample is fully dissolved and loaded onto the column in a minimal volume of the initial mobile phase to achieve a narrow starting band.

Data Presentation: Comparison of Chromatographic Methods

MethodStationary PhaseMobile Phase GradientResultant Purity (by LC-MS)
Flash ChromatographySilica Gel0-10% Methanol in Dichloromethane85-90%
Flash ChromatographySilica Gel0-5% Ethyl Acetate in Hexane80-85%
Reverse-Phase HPLCC1870-100% Acetonitrile in Water>95%
Flash ChromatographyAminopropyl Silica0-15% Isopropanol in Hexane90-92%

Question 3: I am attempting to recrystallize the partially purified product, but it is "oiling out" instead of forming crystals. What can I do?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystalline lattice.[2] This is common with large, flexible molecules like long-chain lipids.

Troubleshooting Steps:

  • Reduce the Rate of Cooling: Slow cooling is critical for the ordered arrangement of molecules into a crystal lattice.[3] Allow the hot solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator.

  • Adjust Solvent Polarity: The chosen solvent system may be too poor of a solvent at the cooling temperature, causing rapid precipitation. Try a slightly more polar solvent system. For a two-solvent system, you may have added too much of the anti-solvent. Try adding a small amount of the "good" solvent back to the warm mixture to achieve a solution that is just shy of saturation.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, saturated solution to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected major impurities in the synthesis of this compound?

A1: The primary impurities are typically:

  • Unreacted Starting Materials: Hydroxytetracosanoic acid and the protected sphingoid base precursor.

  • Incompletely Acetylated Intermediates: Molecules with one, two, or three free hydroxyl groups instead of the fully acetylated product.

  • Diastereomers: Depending on the stereochemistry of the starting materials and the synthetic route, diastereomers may be formed.

  • Byproducts from Coupling Reagents: For example, if DCC is used as a coupling agent, dicyclohexylurea will be a byproduct.

Q2: Which analytical techniques are best suited to assess the purity of the final product?

A2: A combination of techniques is recommended for comprehensive purity analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the target molecule by its mass and for detecting impurities.[4][5]

  • High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): Since the molecule lacks a strong UV chromophore, ELSD or CAD are more suitable for quantification than UV detection.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the compound and assess its purity by identifying signals from impurities.[4]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the progress of the purification.

Q3: Can I use recrystallization as the sole purification method?

A3: While recrystallization is a powerful purification technique for removing minor impurities, it is often insufficient as the sole method for purifying the crude product from a complex reaction mixture.[6][7] It is most effective when used as a final polishing step after chromatographic purification to achieve high purity and obtain a crystalline solid.

Experimental Protocols

Protocol 1: Silica Gel Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% Hexane or Dichloromethane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., Dichloromethane). If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Loading: If the sample is in solution, carefully apply it to the top of the packed column. If adsorbed onto silica, carefully add the powder to the top of the column.

  • Elution: Begin elution with the initial, non-polar mobile phase. Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., increasing the percentage of Ethyl Acetate in Hexane or Methanol in Dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a single solvent that dissolves the compound when hot but not at room temperature, or a two-solvent system where the compound is soluble in the first solvent and insoluble in the second.[8] The two solvents must be miscible.

  • Dissolution: Place the partially purified product in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single solvent) until the compound just dissolves completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.[6]

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Two Solvents: Add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow Crude Crude Synthetic Product Dissolution Dissolution in Minimal Solvent Crude->Dissolution Silica_Chrom Silica Gel Flash Chromatography Dissolution->Silica_Chrom TLC_Analysis1 TLC Analysis of Fractions Silica_Chrom->TLC_Analysis1 Combine_Fractions Combine Pure Fractions TLC_Analysis1->Combine_Fractions Partially_Pure Partially Purified Product (85-90%) Combine_Fractions->Partially_Pure Recrystallization Recrystallization Partially_Pure->Recrystallization Final_Product High Purity Product (>98%) Recrystallization->Final_Product Analysis Purity Analysis (LC-MS, NMR) Final_Product->Analysis

Caption: Standard purification workflow for the target compound.

Troubleshooting_Chromatography Start Poor Separation in Silica Chromatography Q1 Is the gradient optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stationary phase appropriate? A1_Yes->Q2 Sol1 Implement a Shallow Gradient A1_No->Sol1 End Improved Separation Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is sample loading correct? A2_Yes->Q3 Sol2 Try Reverse-Phase (C18) or Aminopropyl Silica A2_No->Sol2 Sol2->End A3_No No Q3->A3_No Sol3 Load in minimal volume or dry load A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for chromatographic separation issues.

References

Technical Support Center: Storage and Handling of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" (CAS: 340702-68-3) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: Proper storage is critical to maintain the integrity of the compound. The recommended storage conditions depend on the form of the compound (powder vs. solution) and the duration of storage. For optimal stability, adhere to the conditions outlined in the table below.

Q2: What are the primary degradation pathways for this compound?

A2: As an acetylated ceramide-like molecule, the primary degradation pathways are hydrolysis and oxidation. The four acetate ester linkages and the amide linkage are susceptible to cleavage, particularly in the presence of moisture, acid, or base. Oxidation can occur, especially if the compound is exposed to air and light for extended periods.

Q3: How can I detect degradation of my sample?

A3: Degradation can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for detecting the parent compound and its degradation products. Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment.

Q4: Can I store solutions of the compound in plastic tubes?

A4: It is strongly recommended to avoid storing organic solutions of lipids in plastic containers (e.g., polystyrene, polyethylene, polypropylene) as plasticizers and other impurities can leach into the solution. For aqueous solutions, plastic may be acceptable for short durations, but glass is always the preferred material for long-term storage of any lipid solution. Use vials with Teflon-lined caps to prevent contamination and solvent evaporation.

Q5: How should I handle the compound when preparing solutions?

A5: When preparing solutions from a powder, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture onto the compound. Handle the compound in a clean, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/LC-MS chromatogram 1. Degradation: The compound has started to break down due to improper storage or handling. 2. Contamination: Contamination from solvents, glassware, or plasticware. 3. Sample Matrix Effects: Interference from other components in the sample.1. Review storage conditions and handling procedures. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and thoroughly clean all glassware. Avoid plasticware for organic solutions. 3. Implement a sample cleanup procedure, such as solid-phase extraction (SPE).
Decreased peak area of the parent compound over time Degradation: The compound is degrading under the current storage conditions.Re-evaluate your storage conditions. For solutions, store as aliquots at -80°C under an inert atmosphere. For powders, ensure the container is tightly sealed and stored at -20°C.
Phase separation or precipitation in solution 1. Solubility Issues: The compound may have limited solubility in the chosen solvent, especially at lower temperatures. 2. Degradation: Degradation products may have different solubility profiles.1. Ensure you are using a suitable solvent and that the concentration is not above the solubility limit. Gentle warming and sonication may help to redissolve the compound. 2. Analyze the precipitate and supernatant separately to identify the components.
Inconsistent experimental results Sample Instability: The compound may be degrading during the course of the experiment.Prepare fresh solutions for each experiment. If the experiment is lengthy, consider the stability of the compound under the experimental conditions (e.g., in aqueous buffers at 37°C).

Data Presentation: Recommended Storage Conditions

The following table summarizes the recommended storage conditions for this compound to minimize degradation.

Form Storage Temperature Duration Atmosphere Container Notes
Powder -20°CUp to 2 yearsAir (in tightly sealed vial)Glass vial with Teflon-lined capAllow to equilibrate to room temperature before opening.
Solution in DMSO 4°CUp to 2 weeksAir (in tightly sealed vial)Glass vial with Teflon-lined capFor short-term use.
Solution in DMSO -20°CUp to 1 monthAir (in tightly sealed vial)Glass vial with Teflon-lined capStore as aliquots to avoid freeze-thaw cycles.
Solution in DMSO -80°CUp to 6 monthsInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capRecommended for long-term storage of stock solutions. Store as aliquots.
Solution in other organic solvents ≤ -20°CVaries by solventInert gas (Argon or Nitrogen)Glass vial with Teflon-lined capStability should be determined on a case-by-case basis. Avoid storing below -30°C in screw-top vials.[1]
Aqueous solutions/suspensions 4°CNot Recommended (up to 5-7 days)N/AGlass or appropriate plasticProne to hydrolysis. Prepare fresh for each use.[1]

Data synthesized from supplier recommendations and general lipid handling guidelines.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-MS Method Development

This protocol outlines the development of an HPLC-MS method to monitor the stability of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile/isopropanol (e.g., 80:20 v/v).

    • Gradient: Start with a suitable gradient to elute the highly non-polar compound, for example, 70% B to 100% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30-40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the target analyte.

    • For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method using a precursor ion corresponding to the protonated molecule [M+H]⁺ and characteristic product ions.

  • Method Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines. The specificity will be demonstrated through forced degradation studies.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended.

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature. Withdraw aliquots at various time points, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light. Withdraw aliquots at various time points and analyze.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C). Analyze samples at various time points.

    • Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light in a photostability chamber. Analyze samples at various time points.

  • Sample Analysis: Analyze the stressed samples using the developed stability-indicating HPLC-MS method alongside a non-stressed control sample.

  • Data Evaluation:

    • Identify the major degradation products by comparing the chromatograms of stressed and control samples.

    • Characterize the degradation products using their mass-to-charge ratios and fragmentation patterns from MS/MS analysis.

    • Determine the degradation pathways of the compound.

Visualizations

degradation_pathway parent 2-2'-(Hydroxytetracosanoylamino)- octadecane-1,3,4-triol tetraacetate hydrolysis Hydrolysis (H₂O, Acid/Base) parent->hydrolysis Ester/Amide Cleavage oxidation Oxidation (O₂, Light) parent->oxidation deacetylated Deacetylated Products (Mono-, Di-, Tri-hydroxy intermediates) hydrolysis->deacetylated hydrolyzed_amide Hydrolyzed Amide Products (Fatty Acid + Sphingoid Base) hydrolysis->hydrolyzed_amide oxidized_products Oxidized Products oxidation->oxidized_products

Caption: Potential degradation pathways of the compound.

experimental_workflow cluster_storage Storage Conditions cluster_stress Forced Degradation powder Powder @ -20°C analysis Stability-Indicating HPLC-MS Analysis powder->analysis solution Solution @ -80°C solution->analysis acid Acid Hydrolysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis data Data Evaluation (Identify Degradants, Determine Pathways) analysis->data troubleshooting_logic rect rect start Inconsistent Results or Unexpected Peaks? check_storage Are storage conditions optimal? start->check_storage check_handling Is handling procedure correct? check_storage->check_handling Yes correct_storage Correct storage: - Solid at -20°C - Solution at -80°C under inert gas check_storage->correct_storage No check_method Is analytical method validated? check_handling->check_method Yes correct_handling Correct handling: - Equilibrate before opening - Use glass containers - Prepare fresh solutions check_handling->correct_handling No validate_method Validate method: - Forced degradation - Specificity, Linearity, Accuracy check_method->validate_method No reanalyze Re-analyze sample check_method->reanalyze Yes correct_storage->reanalyze correct_handling->reanalyze validate_method->reanalyze

References

Technical Support Center: Enhancing Cerebroside Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of bioavailability for cerebroside-based formulations.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Formulation and Solubility

Q1: My cerebroside compound shows extremely low aqueous solubility. What are the primary strategies to improve this?

A1: Low aqueous solubility is a common challenge with cerebrosides due to their amphipathic nature, possessing a hydrophobic ceramide tail and a hydrophilic sugar headgroup. Key strategies involve incorporating them into lipid-based delivery systems. These formulations can enhance solubility and improve absorption.[1]

Effective approaches include:

  • Lipid-Based Formulations: These are a primary strategy for improving the oral bioavailability of poorly water-soluble drugs.[2][3][4] They can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[2][5]

  • Nanoformulations: Encapsulating cerebrosides into nanoparticles can significantly improve their solubility and bioavailability.[1][5][6] Common types include:

    • Solid Lipid Nanoparticles (SLNs): These are composed of solid lipids and offer controlled drug release and stability.[3][7]

    • Nanostructured Lipid Carriers (NLCs): A second generation of SLNs, NLCs include a mix of solid and liquid lipids to improve drug loading.[1][3]

    • Liposomes: These are vesicles made of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation.[3][8]

Q2: I'm developing a Self-Emulsifying Drug Delivery System (SEDDS) for a cerebroside, but it's not forming a stable microemulsion upon dilution. What could be wrong?

A2: The stability of the microemulsion formed by a SEDDS depends on the precise ratio of oil, surfactant, and potentially a co-solvent. An improper Hydrophilic-Lipophilic Balance (HLB) of the surfactant system is a common cause of instability.[2]

  • Troubleshooting Steps:

    • Component Ratio Optimization: Systematically vary the ratios of your lipid carrier, surfactant, and co-solvent to construct a ternary phase diagram. This will help identify the optimal region for stable microemulsion formation.

    • Surfactant Selection: Ensure the HLB value of your surfactant or surfactant blend is appropriate for the chosen lipid phase. For example, medium-chain triglycerides require a higher HLB (~11) than long-chain triglycerides (~6).[2]

    • Co-solvent Addition: A hydrophilic co-solvent like propylene glycol, ethanol, or PEG400 can help dissolve a high concentration of the drug in the lipid base and facilitate the spontaneous formation of a microemulsion.[2]

Permeability and Absorption

Q3: My in vitro Caco-2 permeability assay shows a high efflux ratio for my cerebroside formulation. What does this indicate and how can I address it?

A3: A high efflux ratio (Papp B-A / Papp A-B > 2) in a Caco-2 assay strongly suggests that your cerebroside is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[9][10] These transporters actively pump the compound out of the intestinal cells back into the lumen, significantly reducing its net absorption and oral bioavailability.[11][12][13]

  • Addressing P-gp Efflux:

    • Inhibitor Co-administration: Formulate the cerebroside with a known P-gp inhibitor. While effective, this can raise concerns about potential drug-drug interactions.

    • Formulation with P-gp Inhibiting Excipients: Certain surfactants and polymers used in lipid-based and nanoparticle formulations (e.g., Polysorbate 80, Vitamin E TPGS) can inhibit P-gp activity, thereby increasing drug absorption.

    • Nanoparticle Delivery: Encapsulating the drug in nanoparticles can help it bypass efflux transporters.[14] The nanoparticles can be taken up by cells through endocytosis, avoiding direct interaction with P-gp.[14]

Q4: Despite good solubility, the oral bioavailability of my cerebroside in animal models is still poor. What other biological barriers should I consider?

A4: Beyond solubility and efflux, several other barriers can limit oral bioavailability:

  • Enzymatic Degradation: Cerebrosides can be degraded by enzymes in the gastrointestinal tract and liver.[15][16][17][18] The glycosidic bond can be cleaved by glycosidases.[18]

  • First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.[19][20] Lipid-based formulations can partially mitigate this by promoting lymphatic transport, which bypasses the liver.[3][4]

  • Poor Membrane Permeation: The intrinsic physicochemical properties of the cerebroside might hinder its passive diffusion across the intestinal epithelium.[20]

Experimental Design and Data Interpretation

Q5: What are the critical quality control checks for a Caco-2 permeability assay to ensure data reliability?

A5: The integrity of the Caco-2 cell monolayer is paramount for obtaining reliable permeability data.[9] Key QC checks include:

  • Transepithelial Electrical Resistance (TEER): Before and after the experiment, TEER values should be measured. A value ≥ 300 Ω·cm² generally indicates a well-formed, intact monolayer.[21] A post-experiment TEER value that is at least 75% of the initial value confirms the monolayer was not compromised during the study.[21]

  • Lucifer Yellow Permeability: A co-incubation with Lucifer Yellow, a fluorescent marker that cannot cross the cell monolayer via transcellular pathways, is used to check the integrity of the tight junctions (paracellular pathway). Low permeability of Lucifer Yellow confirms monolayer integrity.[9]

Data Presentation

Table 1: Common Formulation Strategies and Their Impact on Bioavailability
Formulation StrategyMechanism of ActionTypical Fold Increase in Bioavailability (Drug Dependent)Key Considerations
Lipid Solution/Suspension Improves solubilization in the GI tract.2 - 5 foldLimited by drug solubility in the lipid vehicle.
SEDDS/SMEDDS Forms fine oil-in-water emulsion/microemulsion, increasing surface area for absorption; may inhibit P-gp.[2][5]3 - 10 foldRequires careful optimization of oil, surfactant, and co-solvent ratios.
Solid Lipid Nanoparticles (SLNs) Enhances solubility, protects from enzymatic degradation, facilitates lymphatic uptake.[1][3]5 - 20 foldPotential for drug expulsion during storage; lower drug loading capacity.
Nanostructured Lipid Carriers (NLCs) Similar to SLNs but with higher drug loading and improved stability due to imperfect crystal structure.[1][3]5 - 25 foldMore complex to manufacture compared to SLNs.
Liposomes Encapsulates drug, protecting it from degradation; can be surface-modified for targeting.[8]4 - 15 foldStability issues (e.g., drug leakage, lipid oxidation); manufacturing scale-up.
Table 2: Key Pharmacokinetic Parameters for Bioavailability Assessment
ParameterSymbolDefinitionSignificance in Bioavailability Studies
Maximum Concentration CmaxThe highest concentration of the drug observed in the plasma.[22]Indicates the rate and extent of drug absorption. A higher Cmax suggests faster absorption.
Time to Maximum Concentration TmaxThe time at which Cmax is reached.[22]Reflects the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time, calculated from the plasma concentration-time curve.[22]Represents the overall extent of drug absorption into the systemic circulation.
Apparent Permeability PappThe rate of transport of a substance across a cell monolayer in vitro (e.g., Caco-2).[21]Predicts in vivo intestinal absorption. High Papp (>10 × 10⁻⁶ cm/s) suggests high permeability.[21]
Efflux Ratio ERThe ratio of basolateral-to-apical (B-A) permeability to apical-to-basolateral (A-B) permeability.An ER > 2 suggests the compound is a substrate for active efflux transporters.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay for Efflux Assessment

This protocol is designed to determine the apparent permeability (Papp) of a cerebroside formulation and assess its potential as an efflux transporter substrate.

1. Cell Culture and Monolayer Formation:

  • Seed Caco-2 cells onto Transwell™ polycarbonate membrane inserts (e.g., 12-well plates) at a density of approximately 0.5 x 10⁶ cells/mL.[23]

  • Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FCS, NEAA, and P/S) to allow for spontaneous differentiation into a polarized monolayer.[21] Change the medium three times a week.[23]

2. Monolayer Integrity Check:

  • Before the transport study, measure the TEER of each well using a voltmeter. Only use monolayers with TEER values ≥ 300 Ω·cm².[21]

3. Transport Experiment:

  • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution - HBSS).[23]

  • For Apical-to-Basolateral (A-B) Transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.[24]

  • For Basolateral-to-Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.[24]

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[24]

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace the volume with fresh buffer.[23] Also, take a sample from the donor chamber at the end of the experiment.

4. Sample Analysis and Calculation:

  • Quantify the concentration of the cerebroside in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the substance in the receiver compartment).[9]

    • A is the surface area of the membrane filter.[9]

    • C₀ is the initial concentration in the donor compartment.[9]

  • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_invitro Phase 2: In Vitro Screening cluster_invivo Phase 3: In Vivo Evaluation cluster_analysis Phase 4: Data Analysis & Optimization F1 Cerebroside API F2 Select Excipients (Lipids, Surfactants) F1->F2 F3 Prepare Formulations (e.g., SEDDS, SLN) F2->F3 F4 Characterization (Size, Zeta, Drug Load) F3->F4 I1 Solubility Studies F4->I1 Lead Candidates I2 Caco-2 Permeability Assay F4->I2 I3 Efflux Ratio (ER) Calc. I2->I3 V1 Select Animal Model (e.g., Rat, Mouse) I3->V1 I4 Metabolic Stability (Microsomes) I4->V1 V2 Oral Administration V1->V2 V3 Blood Sampling V2->V3 V4 Pharmacokinetic Analysis (AUC, Cmax, Tmax) V3->V4 A1 Correlate In Vitro/ In Vivo Data V4->A1 A2 Identify Lead Formulation A1->A2 A3 Iterative Refinement A2->A3 A3->F3 Re-formulate

Caption: Workflow for developing and testing cerebroside formulations.

bioavailability_barriers Start Oral Administration Lumen GI Lumen Start->Lumen Enterocyte Intestinal Enterocyte Lumen->Enterocyte Absorption Barrier1 Low Solubility Enzymatic Degradation Lumen->Barrier1 Barrier2 Poor Permeability Lumen->Barrier2 Enterocyte->Lumen Efflux PortalVein Portal Vein Enterocyte->PortalVein Barrier3 P-gp Efflux Enterocyte->Barrier3 Liver Liver PortalVein->Liver Systemic Systemic Circulation Liver->Systemic Barrier4 First-Pass Metabolism Liver->Barrier4

Caption: Major biological barriers to oral bioavailability.

References

Technical Support Center: Synthesis of Complex Cerebrosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of complex cerebrosides. It is designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of complex cerebrosides, offering potential causes and solutions.

Problem 1: Low Yield of Glycosylated Product

Q: I am experiencing a low yield of my desired cerebroside after the glycosylation reaction. What are the potential causes and how can I improve the yield?

A: Low glycosylation yields can stem from several factors. Firstly, the choice of glycosyl donor and acceptor is critical. Glycosyl trichloroacetimidates are commonly used donors for glycosylating azido-sphingosine acceptors.[1] The reactivity of both components can be influenced by the protecting groups used. For instance, "armed-disarmed" strategies, where a participating protecting group on one glycosyl donor makes it less reactive (disarmed) than another (armed), can be employed for sequential glycosylations.

Another crucial factor is the promoter or catalyst used. Boron trifluoride etherate (BF₃·OEt₂) is a common promoter for glycosylations using trichloroacetimidate donors.[1] The reaction conditions, including solvent, temperature, and reaction time, must be optimized. Ethereal solvents can influence the stereochemical outcome of the glycosylation.[1]

Finally, ensure that all starting materials are pure and dry, as moisture can deactivate the promoter and hydrolyze the glycosyl donor.

Problem 2: Poor Stereoselectivity (Formation of α and β Anomers)

Q: My glycosylation reaction is producing a mixture of α and β anomers. How can I control the stereoselectivity to obtain the desired anomer?

A: Achieving high stereoselectivity is a significant challenge in cerebroside synthesis. The choice of protecting group at the C-2 position of the glycosyl donor is paramount.

  • For 1,2-trans-glycosides (e.g., β-galactosides): The use of a "participating" protecting group at the C-2 position, such as an acetyl or benzoyl group, is standard practice.[1] These groups provide anchimeric assistance, favoring the formation of the 1,2-trans product. The methylsulfonylethoxycarbonyl (Msc) group is another example of a base-labile participating group.[2]

  • For 1,2-cis-glycosides (e.g., α-galactosides): The formation of 1,2-cis linkages is more challenging.[1] This typically requires the use of a "non-participating" protecting group at C-2, such as a benzyl ether.[1][2] The reaction is then often run under thermodynamic control to favor the anomeric effect.[1] The choice of solvent, such as ethereal solvents, can also promote the formation of α-glycosides.[1]

The following DOT script visualizes the decision-making process for controlling stereoselectivity:

Stereoselectivity start Desired Stereochemistry? trans 1,2-trans (e.g., β-linkage) start->trans cis 1,2-cis (e.g., α-linkage) start->cis participating Use Participating Group at C-2 (e.g., Acetyl, Benzoyl) trans->participating non_participating Use Non-Participating Group at C-2 (e.g., Benzyl) cis->non_participating conditions Thermodynamic Control Ethereal Solvent non_participating->conditions Cerebroside_Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Analysis & Purification Sphingosine_Derivative Protected Sphingosine Acceptor Glycosylation Glycosylation Sphingosine_Derivative->Glycosylation Glycosyl_Donor Protected Glycosyl Donor Glycosyl_Donor->Glycosylation Protected_Cerebroside Protected Cerebroside Glycosylation->Protected_Cerebroside Deprotection Deprotection Protected_Cerebroside->Deprotection Final_Product Complex Cerebroside Deprotection->Final_Product Purification Chromatographic Purification Final_Product->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

References

Validation & Comparative

A Comparative Guide to Drug Delivery Efficiency: Cerebroside Liposomes vs. Phospholipid Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with liposomal technology at the forefront of enhancing therapeutic efficacy and minimizing off-target effects. While phospholipid liposomes have long been the gold standard, emerging research into the unique properties of cerebroside liposomes presents a compelling alternative for targeted and efficient drug delivery. This guide provides an objective comparison of the drug delivery efficiency of cerebroside liposomes and their phospholipid counterparts, supported by available experimental data and detailed methodologies.

At a Glance: Key Differences in Performance

FeatureCerebroside Liposomes (e.g., Sulfatide-based)Phospholipid Liposomes (e.g., PC, PE, PS, PG-based)
Cellular Uptake Potentially enhanced in specific cell types (e.g., glioma cells) through specific interactions.[1] May involve fusion mechanisms.Generally occurs via endocytosis (e.g., clathrin-mediated, caveolae-mediated).[2]
Encapsulation Efficiency Can be higher for certain drugs, such as doxorubicin, compared to some negatively charged phospholipid formulations.[3]Varies widely depending on the lipid composition, drug properties, and preparation method.
Stability Sulfatide-containing liposomes have shown greater stability in the presence of serum compared to other formulations.[3]Stability can be modulated by lipid composition (e.g., inclusion of cholesterol, use of saturated phospholipids).
In Vivo Efficacy Demonstrated improved therapeutic outcomes for anticancer drugs in animal models compared to free drug and conventional liposomes.[1][3]Well-established for numerous drugs, with several FDA-approved formulations on the market.
Targeting Potential Intrinsic targeting capabilities to specific cell surface receptors or extracellular matrix components.[1]Typically requires surface modification with targeting ligands (e.g., antibodies, peptides) for active targeting.

In-Depth Analysis of Performance Metrics

Encapsulation Efficiency

The ability of a liposome to effectively encapsulate a therapeutic agent is a critical determinant of its potential clinical utility.

Cerebroside Liposomes: Studies have indicated that the inclusion of cerebrosides, such as sulfatide, can lead to a high encapsulation efficiency for certain drugs. For instance, negatively charged liposomes containing sulfatide demonstrated the greatest entrapment of Adriamycin (doxorubicin) when compared to neutral and other negatively charged liposomal formulations.[3]

Phospholipid Liposomes: The encapsulation efficiency of phospholipid liposomes is highly variable and depends on several factors, including the physicochemical properties of the drug, the lipid composition, the preparation method, and the pH gradient across the lipid bilayer. For doxorubicin, encapsulation efficiencies in conventional phospholipid liposomes can be high, often exceeding 90%, particularly when using active loading techniques.

Comparative Data Summary: Doxorubicin Encapsulation

Liposome TypeLipid CompositionEncapsulation Efficiency (%)Reference
Sulfatide LiposomesEgg PC:Cholesterol:SulfatideHigh (specific % not stated)[3]
Phospholipid LiposomesDPPC/Cholesterolup to 67%[4]
Phospholipid LiposomesHSPC/Cholesterol~95%

Note: Direct comparative studies are limited, and data is collated from different sources.

Drug Release Profiles

The rate and extent of drug release are crucial for achieving the desired therapeutic window.

Cerebroside Liposomes: The release of drugs from sulfatide-containing liposomes has been shown to be pH-sensitive, particularly in the presence of plasma. One study demonstrated a threefold increase in the release of carboxyfluorescein from egg phosphatidylcholine/sulfatide liposomes at pH 6.8 compared to pH 7.4 in the presence of 50% plasma, a phenomenon not observed in the absence of plasma or with other acidic lipids. This suggests a potential for triggered drug release in the slightly acidic microenvironments of tumors or inflamed tissues.

Phospholipid Liposomes: Drug release from phospholipid liposomes is influenced by the fluidity of the lipid bilayer, which is dependent on the phase transition temperature (Tm) of the phospholipids and the presence of cholesterol. Liposomes formulated with phospholipids having a higher Tm (e.g., DSPC) tend to have a more rigid membrane and slower drug release compared to those with a lower Tm (e.g., DOPC).

Cellular Uptake

The efficiency and mechanism of liposome internalization by target cells are pivotal for the delivery of intracellularly acting drugs.

Cerebroside Liposomes: A key advantage of cerebroside liposomes appears to be their potential for enhanced and specific cellular uptake. For example, the presence of N-palmitoyl dihydrolactocerebroside in liposomes has been shown to enhance their fusion with HeLa cells by 5-7 fold.[5] Furthermore, sulfatide-containing liposomes have demonstrated robust intracellular uptake in human glioma cell lines, a process dependent on the presence of sulfatide.[1] This suggests a receptor-mediated or specific interaction-driven uptake mechanism, which could lead to more efficient drug delivery to target cells.

Phospholipid Liposomes: The cellular uptake of conventional phospholipid liposomes primarily occurs through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[2] The specific pathway can depend on the liposome's size, surface charge, and the cell type.

Conceptual Pathway of Liposome Cellular Uptake

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Liposome Liposome Receptor Receptor Liposome->Receptor Binding Endocytic_Vesicle Endocytic_Vesicle Receptor->Endocytic_Vesicle Endocytosis Endosome Endosome Endocytic_Vesicle->Endosome Maturation Lysosome Lysosome Endosome->Lysosome Fusion Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Degradation & Release

Caption: Generalized signaling pathway for receptor-mediated endocytosis of liposomes.

In Vivo Efficacy

Ultimately, the success of a drug delivery system is determined by its performance in a living organism.

Cerebroside Liposomes: Preclinical studies have provided promising results for the in vivo efficacy of cerebroside liposomes. In a study using a glioma model in nude mice, doxorubicin encapsulated in sulfatide-containing liposomes showed significantly improved therapeutic effects compared to the free drug or doxorubicin in conventional PEGylated liposomes.[1] Another study found that Adriamycin entrapped in sulfatide-liposomes led to significantly greater survival rates in mice with Ehrlich ascites carcinoma compared to free drug or drug in liposomes without sulfatides.[3]

Phospholipid Liposomes: The in vivo efficacy of phospholipid liposomes is well-documented, with numerous formulations approved for clinical use (e.g., Doxil®, a PEGylated liposomal doxorubicin). Their ability to alter the pharmacokinetics of drugs, increase circulation time, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect is a cornerstone of their success.

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This is a widely used method for the preparation of both phospholipid and cerebroside liposomes.

G Lipid_Dissolution 1. Dissolve lipids in organic solvent Film_Formation 2. Evaporate solvent to form a thin lipid film Lipid_Dissolution->Film_Formation Hydration 3. Hydrate film with aqueous buffer (containing hydrophilic drug) Film_Formation->Hydration Vesicle_Formation 4. Agitation to form multilamellar vesicles (MLVs) Hydration->Vesicle_Formation Size_Reduction 5. Sonication or extrusion to form unilamellar vesicles (ULVs) Vesicle_Formation->Size_Reduction Purification 6. Remove unencapsulated drug (e.g., dialysis, size exclusion chromatography) Size_Reduction->Purification

References

Validation of "2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate" activity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the preclinical validation of ceramide analogs, with a focus on the structural class represented by 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate. While specific in vivo data for this particular cerebroside is not publicly available, this guide outlines the established methodologies and presents data from analogous compounds to inform future research and development.

This compound is a synthetic cerebroside, a class of sphingolipids that are integral to cellular signaling and structure. As an analog of ceramide, it belongs to a group of molecules with significant therapeutic potential, particularly in oncology. Ceramide analogs are designed to modulate ceramide metabolism and induce apoptosis in cancer cells, making them a promising area of drug discovery.

Comparative Analysis of Ceramide Analogs in Animal Models

The validation of ceramide analogs in animal models is crucial for their development as therapeutic agents. Below is a summary of data from preclinical studies of various ceramide analogs, which can serve as a benchmark for evaluating new compounds like this compound.

Compound/AnalogAnimal ModelCancer TypeKey Findings
Analogs 403 & 953 Nude Mice (Xenograft)Non-Small Cell Lung Cancer (NSCLC)Significant inhibition of tumor progression; Induction of apoptosis (increased cleaved caspase 3 and 9); No observable toxicity.
B13 Not SpecifiedNot SpecifiedAntagonizes ceramidases, leading to increased intracellular ceramide levels and apoptosis.
AD2646 Not SpecifiedHuman Colon and Pancreatic Cancer Cells (in vitro)Induces cell death by preventing the conversion of ceramide to sphingomyelin; Synergistic effects with chemotherapy drugs.
FTY720 (Fingolimod) Not SpecifiedHepatocellular CarcinomaInhibits tumor growth and angiogenesis.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following are representative protocols for key experiments in the evaluation of ceramide analogs.

Xenograft Tumor Model in Nude Mice

This model is a standard for assessing the in vivo efficacy of anti-cancer compounds.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., A549, H460 for NSCLC) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^5) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient nude mice.

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width^2)/2.

  • Treatment Administration: Once tumors reach a certain volume (e.g., 100 mm^3), animals are randomized into treatment and control groups. The test compound (e.g., ceramide analog) is administered via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Monitoring and Endpoint: Animal weight and general health are monitored throughout the study. The study is terminated when tumors in the control group reach a specified size or after a set duration. Tumors are then excised, weighed, and processed for further analysis (e.g., histology, Western blot).

Apoptosis Assays

To confirm the mechanism of action, apoptosis can be assessed both in vitro and in vivo.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This histological technique is used to detect DNA fragmentation, a hallmark of apoptosis, in tumor tissue sections.

  • Western Blot Analysis: Tumor lysates are analyzed for the expression of key apoptosis-related proteins, such as cleaved caspases (e.g., caspase-3, -9) and PARP.

  • Flow Cytometry: For in vitro studies, cells treated with the ceramide analog can be stained with Annexin V and propidium iodide (PI) to quantify the percentage of apoptotic and necrotic cells.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams generated using Graphviz can effectively illustrate complex biological processes and experimental designs.

Ceramide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Ceramide_Analogs Ceramide Analogs (e.g., 2-2'-...tetraacetate) Ceramide_Analogs->Ceramide Increase Levels SMase Sphingomyelinase

Caption: Simplified ceramide-mediated apoptosis pathway.

Xenograft_Workflow A Cancer Cell Culture B Subcutaneous Injection into Nude Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment & Control Groups C->D E Compound Administration D->E F Tumor Volume Measurement E->F Repeated F->E G Endpoint: Tumor Excision F->G H Data Analysis (e.g., Tumor Growth Inhibition) G->H

Caption: Experimental workflow for in vivo efficacy testing.

A Comparative Guide to In Vivo Validation of Brain-Targeting Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) diseases. Overcoming this barrier to deliver therapeutic agents to the brain is a critical area of research. This guide provides an objective comparison of the in vivo performance of three prominent drug delivery platforms: glycosylated liposomes (as a proxy for cerebroside-based systems), ligand-modified liposomes, and polymeric nanoparticles. The data presented is compiled from recent preclinical studies, offering insights into their potential for treating brain pathologies such as glioblastoma and Parkinson's disease.

Comparative Performance of Brain-Targeting Drug Delivery Systems

The following tables summarize quantitative data from in vivo studies to facilitate a direct comparison of the different drug delivery strategies.

Table 1: In Vivo Brain Uptake and Biodistribution
Delivery System Targeting Moiety Cargo Animal Model Brain Accumulation (%ID/g or fold increase)
Glycosylated Liposomes GlucoseCoumarin-6Kunming mice~2.3-fold increase vs. non-targeted liposomes[1]
Ligand-Modified Liposomes Transferrin (Tf)Doxorubicin (DOX)Orthotopic U87 glioma-bearing ratsSignificantly higher than non-targeted liposomes[2]
Angiopep-2 & anti-CD133 mAbTemozolomide (TMZ)Orthotopic U87MG brain tumor miceSignificantly increased tumor accumulation[3]
Polymeric Nanoparticles None (PLGA)Paclitaxel (PTX)Sprague-Dawley ratsAppreciable accumulation via intranasal & IV routes[4][5]
None (PLGA)L-DOPA6-OHDA-induced rat PD modelEfficient delivery to the brain via intranasal route[6]

Note: %ID/g refers to the percentage of the injected dose per gram of tissue. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across studies.

Table 2: In Vivo Therapeutic Efficacy
Delivery System Targeting Moiety Drug Disease Model Therapeutic Outcome
Ligand-Modified Liposomes Angiopep-2 & anti-CD133 mAbTemozolomide (TMZ)Orthotopic Glioblastoma (U87MG)Increased median survival time to 49.2 days (vs. 23.3 days for free TMZ)[3]
Transferrin (Tf)Doxorubicin (DOX)Orthotopic Glioma (U87)Significantly enhanced anti-glioma effect and survival[2]
Polymeric Nanoparticles None (PLGA)Doxorubicin (DOX) & Paclitaxel (PTX)Glioblastoma (GBM)Median survival of >80 days (vs. 48 days for free drug combo)[7]
None (PLGA)L-DOPAParkinson's Disease (6-OHDA rat model)Sustained motor function recovery for one week after treatment discontinuation[6]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are summaries of key experimental protocols from the cited studies.

Orthotopic Glioblastoma Mouse Model

This model is widely used to study brain tumor therapies in a clinically relevant context.

  • Cell Culture: Human glioblastoma cell lines (e.g., U87MG) are cultured in appropriate media. For in vivo tracking, cells can be engineered to express reporter genes like luciferase[8].

  • Intracranial Injection:

    • Mice (often immunodeficient for human cell lines) are anesthetized and placed in a stereotaxic frame[9][10].

    • A small burr hole is drilled in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum or cortex)[11].

    • A suspension of glioblastoma cells is slowly injected into the brain parenchyma using a microsyringe[9][12].

  • Tumor Growth Monitoring: Tumor progression is monitored non-invasively using techniques like bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI)[9][12].

  • Treatment and Evaluation:

    • Drug-loaded nanoparticles are administered (e.g., intravenously or intranasally).

    • Therapeutic efficacy is assessed by measuring tumor volume changes and monitoring animal survival[3].

Brain Biodistribution Studies

Quantifying the amount of drug or nanocarrier that reaches the brain is essential for validating a delivery system.

  • Labeling: The drug or the nanocarrier is labeled with a fluorescent dye (e.g., Coumarin-6, DiR) or a radioisotope[1].

  • Administration: The labeled formulation is administered to animals (e.g., mice or rats) via the desired route (e.g., intravenous injection)[1].

  • Tissue Collection: At predetermined time points, animals are euthanized, and brains and other organs (liver, spleen, kidneys, etc.) are collected[1].

  • Quantification:

    • For fluorescently labeled systems, tissues are homogenized, and the fluorescence is measured using a spectrophotometer or imaged directly[1].

    • For radiolabeled systems, the radioactivity in each organ is measured using a gamma counter.

  • Data Analysis: The concentration of the drug or nanocarrier in the brain is often expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as a ratio of brain to blood concentration[1].

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

G cluster_preclinical In Vivo Validation Workflow cluster_evaluation Evaluation prep Nanoparticle Formulation (Drug Encapsulation & Characterization) animal_model Disease Model Induction (e.g., Orthotopic Glioblastoma) prep->animal_model admin Systemic Administration (e.g., Intravenous Injection) animal_model->admin biodistribution Biodistribution Analysis (Brain & Organ Uptake) admin->biodistribution efficacy Therapeutic Efficacy Assessment (Tumor Growth, Survival) admin->efficacy toxicity Toxicity Evaluation (Histopathology, Blood Analysis) admin->toxicity data_analysis Data Analysis & Comparison biodistribution->data_analysis efficacy->data_analysis toxicity->data_analysis

General workflow for in vivo validation of drug delivery systems.

The PI3K/Akt signaling pathway is frequently dysregulated in glioblastoma, making it a key target for many cancer therapies. Understanding this pathway is crucial for developing targeted drug delivery strategies.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Simplified PI3K/Akt signaling pathway in glioblastoma.

Discussion and Conclusion

The in vivo validation of drug delivery systems is a critical step in the development of new therapies for CNS diseases. While direct comparative studies are scarce, the available data suggests that all three platforms—glycosylated liposomes, ligand-modified liposomes, and polymeric nanoparticles—show promise in enhancing drug delivery to the brain and improving therapeutic outcomes in preclinical models.

  • Glycosylated Liposomes , leveraging glucose transporters, represent a promising strategy for crossing the BBB. The study on glucose-modified liposomes demonstrated a significant increase in brain accumulation compared to non-targeted liposomes[1]. This approach mimics the natural uptake of essential nutrients by the brain.

  • Ligand-Modified Liposomes , functionalized with targeting moieties like transferrin or angiopep-2, have shown remarkable efficacy in glioblastoma models. These ligands bind to receptors that are often overexpressed on both the BBB and cancer cells, facilitating a dual-targeting effect that can lead to substantial improvements in survival[2][3].

  • Polymeric Nanoparticles , such as those made from PLGA, offer versatility and have demonstrated significant therapeutic benefits in both glioblastoma and Parkinson's disease models[6][7]. Their ability to provide sustained drug release and the potential for intranasal administration, which can bypass the BBB to some extent, are notable advantages.

References

A Comparative Analysis of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate and Other Ceramide Analogs in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the experimental data available for 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, a cerebroside isolated from the plant Phyllanthus emblica, and other synthetic ceramide analogs.[1][2] The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of sphingolipid analogs.

Physicochemical Properties

While extensive experimental data for this compound is limited, some basic properties have been reported. A comparison with its non-acetylated parent compound and general characteristics of other ceramide analogs is presented below.

PropertyThis compound(2S,3S,4R,2'R)-2-(2'-Hydroxytetracosanoylamino)-octadecane-1,3,4-triolGeneral Ceramide Analogs
Molecular Formula C50H93NO9[1][3][4][5]C42H85NO5[6]Varies
Molecular Weight 852.27 g/mol [1][4][5]684.13 g/mol [6]Varies
CAS Number 340702-68-3[1][3][4][5][7]154801-30-6[3][6]Varies
Appearance White solid/powder[3][8]Not specifiedOften white to off-white solids
Solubility Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone; slightly soluble in water.[4][8]Not specifiedGenerally soluble in organic solvents, with variable aqueous solubility depending on modifications.
Melting Point 110-120 °C[8]140-142 °C[6]Varies
Source Isolated from Phyllanthus emblica.[1][2]Not specifiedTypically synthetic

Biological Activity and Mechanism of Action

Ceramides are bioactive sphingolipids that play a crucial role in cellular processes such as apoptosis, cell cycle arrest, and senescence. Upregulation of intracellular ceramide levels is a promising strategy in cancer therapy.[9] Ceramide analogs are designed to mimic the effects of natural ceramides or to modulate their metabolism.

2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol and its Tetraacetate:

The non-acetylated parent compound, (2S,3S,4R,2′R )-2-(2′-Hydroxytetracosanoylamino) octadecane-1,3,4-triol, has been shown to exhibit selective inhibitory activity against secreted phospholipase A2 (PLA2) at a concentration of 100 µg/mL.[4] PLA2 enzymes are involved in various inflammatory pathways, and their inhibition is a target for anti-inflammatory drug development. The biological activity of the tetraacetate form has not been fully validated for medical applications and is primarily available for research use.[1]

Other Ceramide Analogs:

A variety of synthetic ceramide analogs have been developed with potent biological activities, primarily in the context of cancer treatment. These analogs often target key enzymes in the ceramide metabolic pathway or directly induce apoptosis.

AnalogTarget/MechanismReported Activity
Analogs 403 and 953 Induce apoptosis in non-small cell lung cancer (NSCLC) cells by increasing intracellular ceramide and dihydroceramide levels.[10][11]Potent anti-NSCLC activity in vitro and in vivo.[10][11] IC50 values in the low micromolar range for NSCLC cell lines.[10]
Fenretinide (4-HPR) Synthetic retinoid derivative that elevates dihydroceramides.[12]Attenuates cancer cell growth with relatively low toxicity.[12]
GT11 Dihydroceramide desaturase 1 (DES1) inhibitor.[12]Inhibits the conversion of dihydroceramide to ceramide.[12]
B13-like analogs (e.g., LCL-464, KPB-27) Inhibit ceramidase.[9]Potent inhibition of ceramidase and ceramide-like anti-cancer activities.[9]
FTY720 (Fingolimod) Sphingosine-1-phosphate receptor (S1PR1) activator and an analog of sphingosine.[13]Approved for the treatment of multiple sclerosis and has cardioprotective effects.[13]

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not publicly available. However, general methodologies for evaluating ceramide analogs are well-established.

1. Cell Viability Assay (e.g., WST-1 or MTT Assay):

  • Objective: To determine the effect of the compound on cell proliferation and calculate the IC50 (half-maximal inhibitory concentration).

  • Methodology:

    • Seed cancer cells (e.g., A549, H460 for NSCLC) in 96-well plates and allow them to adhere overnight.[10]

    • Treat the cells with a range of concentrations of the ceramide analog for a specified period (e.g., 72 hours).[10]

    • Add WST-1 or MTT reagent to each well and incubate for a few hours.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value using software like GraphPad Prism.[10]

2. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

  • Objective: To quantify the induction of apoptosis by the compound.

  • Methodology:

    • Treat cells with the ceramide analog at a specific concentration and for a defined time.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Lipidomics Analysis:

  • Objective: To quantify changes in intracellular ceramide and other sphingolipid species following treatment with the analog.

  • Methodology:

    • Treat cells with the ceramide analog or a vehicle control.

    • Harvest the cells and extract lipids using a suitable solvent system (e.g., methanol/chloroform).

    • Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different sphingolipid species.[10]

Visualizations

Ceramide Signaling Pathway in Apoptosis

Ceramide_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide Ceramide Metabolism cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Execution Chemo Chemotherapy Ceramide Intracellular Ceramide Chemo->Ceramide Radio Radiotherapy Radio->Ceramide ExoCer Exogenous Ceramides ExoCer->Ceramide MOMP MOMP Ceramide->MOMP Directly induces CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Ceramide-mediated apoptosis signaling pathway.

General Experimental Workflow for Ceramide Analog Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Synthesize/Isolate Ceramide Analog A2 Cell Viability Assays (e.g., MTT/WST-1) Determine IC50 A1->A2 Test on cancer cell lines A3 Apoptosis Assays (e.g., Annexin V) Confirm apoptotic induction A2->A3 Select potent analogs A4 Mechanism of Action Studies (e.g., Lipidomics, Western Blot) A3->A4 Elucidate pathway B1 Animal Model of Disease (e.g., Xenograft mouse model) A4->B1 Promising candidate B2 Administer Ceramide Analog B1->B2 B3 Monitor Tumor Growth and Toxicity B2->B3 B4 Histological and Molecular Analysis of Tissues B3->B4

Caption: Workflow for preclinical evaluation of ceramide analogs.

References

Synthetic Cerebrosides: A Comparative Guide to Efficacy and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is increasingly benefiting from the development of synthetic cerebrosides, molecules that mimic the structure and function of their natural counterparts. These synthetic analogs offer the advantage of precise structural modification, enabling the fine-tuning of their biological activity for various therapeutic applications. This guide provides a comparative analysis of the efficacy of prominent synthetic cerebrosides, supported by experimental data from peer-reviewed literature, to aid researchers in their exploration of these promising compounds.

I. Immunomodulatory Activity of Synthetic α-Galactosylceramide (α-GalCer) Analogs

A significant area of research has focused on synthetic analogs of α-galactosylceramide (α-GalCer), a potent immunostimulatory glycolipid. These analogs are investigated for their ability to activate Natural Killer T (NKT) cells, leading to the secretion of a range of cytokines that can modulate the immune response in cancer, infectious diseases, and autoimmune conditions.

Comparative Efficacy of α-GalCer Analogs in Cytokine Induction

The efficacy of synthetic α-GalCer analogs is often evaluated by their ability to induce the secretion of key cytokines, such as interferon-gamma (IFN-γ), associated with a Th1-biased immune response (antitumor and antiviral), and interleukin-4 (IL-4), associated with a Th2-biased response (implicated in autoimmune disease modulation).

CompoundIFN-γ Secretion (pg/mL)IL-4 Secretion (pg/mL)Th1/Th2 BiasReference
α-GalCer (KRN7000) Lower levels compared to some analogsHigh levelsTh2-biased[1]
CCL-34 Strong induction (data not quantified in abstract)Not specifiedImplied Th1[2]
4"-O-p-chlorobenzyl ether analog Stimulated immune systemStimulated immune systemPromising immunostimulating properties[1]
Oligo(ethylene glycol) analogs Polarized toward Th1 at lower concentrationsShift to Th2 at higher concentrationsConcentration-dependent[3]
Non-glycosidic analogs ModulatableModulatableCan be designed for selective Th1 or Th2[4]

Note: Direct quantitative comparison across different studies is challenging due to variations in experimental conditions. The table summarizes the reported trends and biases.

Experimental Protocols

In Vivo Cytokine Release Assay:

  • Animal Model: C57BL/6 mice are commonly used.[1]

  • Compound Administration: Synthetic α-GalCer analogs (typically 5 μg) are administered intraperitoneally.[1]

  • Sample Collection: Blood samples are collected at specific time points post-injection (e.g., 4 hours for IL-4 and 16 hours for IFN-γ).[1]

  • Cytokine Quantification: Serum levels of IFN-γ and IL-4 are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[1]

Macrophage Activation Assay:

  • Cell Line: RAW 264.7 macrophage cell line is utilized.[2]

  • Stimulation: Cells are treated with the synthetic analog (e.g., CCL-34).[2]

  • NF-κB Activity Measurement: NF-κB activation is assessed, often using a reporter gene assay.[2]

  • Cytokine Production Analysis: Production of cytokines like TNF-α is measured in the cell culture supernatant.[2]

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of synthetic α-GalCer analogs are primarily mediated through their interaction with CD1d molecules on antigen-presenting cells (APCs), leading to the activation of invariant Natural Killer T (iNKT) cells. Some analogs, however, may engage other pathways.

G α-GalCer Analog-Mediated iNKT Cell Activation cluster_APC Antigen-Presenting Cell (APC) cluster_iNKT iNKT Cell alpha_GalCer Synthetic α-GalCer Analog CD1d CD1d alpha_GalCer->CD1d Binding Complex α-GalCer-CD1d Complex CD1d->Complex TCR T-Cell Receptor (TCR) Complex->TCR Presentation & Recognition Activation iNKT Cell Activation TCR->Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activation->Cytokines G CCL-34-Induced Macrophage Activation via TLR4 CCL34 CCL-34 (α-GalCer Analog) TLR4 TLR4 CCL34->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB Activation MyD88->NFkB MAPK MAPK Activation (ERK, JNK, p38) MyD88->MAPK Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, etc.) NFkB->Cytokines MAPK->Cytokines G Experimental Workflow for CST Inhibition Assay start Start prepare Prepare reaction mixture: - Recombinant CST - Galactosylceramide - PAPS start->prepare add_inhibitor Add synthetic galactosylceramide analog prepare->add_inhibitor incubate Incubate at optimal temperature and time add_inhibitor->incubate stop_reaction Stop the reaction incubate->stop_reaction analyze Analyze sulphatide formation via Capillary Electrophoresis stop_reaction->analyze determine_ki Determine inhibitory constant (Ki) analyze->determine_ki

References

Safety Operating Guide

Proper Disposal of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Disposal of this compound requires handling as hazardous chemical waste. It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Professional disposal through a licensed service is mandatory.

This guide provides comprehensive procedures for the safe and compliant disposal of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Prior to disposal, ensure all personnel handling the compound are equipped with appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing.[1] All handling of the waste should be conducted within a well-ventilated area, preferably inside a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station are mandatory in the vicinity of the handling area.[1]

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard and identification information for this compound.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 340702-68-3[1]
Molecular Formula C50H93NO9[1]
Molecular Weight 852.3 g/mol [1]
GHS Hazard Class Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Storage Store at -20°C as a powder.[1]

Detailed Disposal Protocol

The proper disposal of this compound must be carried out in a structured and compliant manner. The following steps provide a detailed methodology for its disposal.

Step 1: Waste Identification and Classification

  • Identify as Hazardous Waste: Based on its acute oral toxicity and high aquatic toxicity, this compound is classified as hazardous waste.[1]

  • Consult Safety Data Sheet (SDS): Always have the SDS readily available. The SDS for this compound explicitly states to "Dispose of contents/ container to an approved waste disposal plant".[1]

Step 2: Waste Segregation

  • Dedicated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this waste. The container material must be compatible with the chemical.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Incompatible materials can lead to dangerous chemical reactions.

Step 3: Labeling of Waste Container

  • Clear and Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste".

  • Complete Chemical Name: Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

  • Hazard Symbols: Affix the appropriate GHS pictograms for "Harmful" and "Hazardous to the Aquatic Environment".

Step 4: Storage of Waste

  • Secure Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials.

  • Follow Storage Conditions: Maintain the storage conditions as recommended for the compound, which is typically in a cool and dry place.

Step 5: Professional Disposal

  • Engage a Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal company.[2]

  • Manifest and Documentation: Ensure that all required waste manifest documents are completed accurately. The generator of the waste is legally responsible for it from "cradle to grave".[3]

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the sanitary sewer system.[4] This is to prevent environmental contamination and potential harm to aquatic ecosystems.[1]

Step 6: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent.

  • Collect Rinsate: The rinsate from this cleaning process must be collected and treated as hazardous waste and added to the designated waste container.[4]

  • Disposal of Rinsed Containers: After triple-rinsing, the defaced and clean container can be disposed of as non-hazardous waste, in accordance with institutional and local regulations.[5]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Begin Disposal Process identify 1. Identify as Hazardous Waste (Consult SDS) start->identify segregate 2. Segregate Waste in Designated Container identify->segregate label 3. Label Container (Name, Hazards, Date) segregate->label store 4. Store in Secure Secondary Containment label->store dispose 5. Arrange Professional Disposal store->dispose decontaminate 6. Decontaminate Empty Containers (Triple Rinse) dispose->decontaminate end End of Process decontaminate->end

Caption: Workflow for proper disposal of the specified chemical.

By following these detailed procedures, your laboratory can ensure the safe and environmentally responsible disposal of this compound, maintaining a high standard of laboratory safety and regulatory compliance.

References

Personal protective equipment for handling 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 2-2'-(Hydroxytetracosanoylamino)-octadecane-1,3,4-triol tetraacetate (CAS No.: 340702-68-3).[1] Adherence to these guidelines is vital for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification: This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It may also be irritating to the eyes, skin, and respiratory tract.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended equipment for handling this substance.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other appropriate material. Change gloves frequently and immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the handling area to protect from splashes.[2][3]
Face Protection Face shieldTo be used in conjunction with goggles when there is a risk of splashing or aerosol generation.[3]
Body Protection Laboratory coat or disposable gownShould be buttoned and have long sleeves to protect skin and clothing.[3][4]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a containment system (e.g., fume hood, glove box) or when aerosol generation is possible.

Operational Plan

1. Engineering Controls:

  • All handling of the solid compound should be conducted in a designated area with adequate ventilation, such as a chemical fume hood or a glove box, to minimize inhalation exposure.[1][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Handling Procedures:

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Before use, allow the product to equilibrate to room temperature for at least one hour, especially if stored at low temperatures.[6]

  • Whenever possible, prepare and use solutions on the same day.[6]

3. Storage:

  • Keep the container tightly sealed.[1][6]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.[1]

Accidental Release Measures

  • Personal Precautions: Wear full personal protective equipment, including respiratory protection, and ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or watercourses.[1]

  • Containment and Cleaning: For spills, absorb solutions with an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol.[1] Collect all contaminated materials for proper disposal.[1]

Disposal Plan

  • Waste Classification: This substance and any contaminated materials must be disposed of as hazardous waste.

  • Solid Waste: Collect all solid waste contaminated with the compound (e.g., weighing papers, used gloves, disposable gowns) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Avoid release to the environment.[1]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (Fume Hood/Glove Box) prep_ppe->prep_area prep_material Equilibrate Compound to Room Temperature prep_area->prep_material handle_weigh Weigh Compound prep_material->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。